Methyl pyrimidine-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-7-3-2-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQJEWAXHQDQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878879 | |
| Record name | 2-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34253-03-7 | |
| Record name | 2-Pyrimidinecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34253-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrimidinecarboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034253037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PYRIMIDINECARBOXYLIC ACID, METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Methyl Pyrimidine-2-carboxylate
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details the experimental methodologies for their determination, and presents logical workflows for property analysis.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Source |
| CAS Number | 34253-03-7 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1][3] |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 102.0 to 106.0 °C | |
| Boiling Point (Predicted) | 251.3 ± 23.0 °C | [1] |
| Density (Predicted) | 1.213 ± 0.06 g/cm³ | [1] |
Spectroscopic and Solubility Data
| Property | Value | Source |
| Maximum Absorption Wavelength (λmax) | 247 nm (in H₂SO₄ aq.) | |
| Solubility | Soluble in Methanol | [1] |
| DMF: 30 mg/ml | [2] | |
| DMSO: 30 mg/ml | [2] | |
| Ethanol: 30 mg/ml | [2] | |
| PBS (pH 7.2): 10 mg/ml | [2] | |
| pKa (Predicted) | -1.42 ± 0.13 | [1] |
Experimental Protocols
The determination of the physicochemical properties of a compound like this compound involves a range of standard laboratory techniques. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Vernier Melt Station or similar)
-
Capillary tubes
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Determination of Boiling Point by Simple Distillation
While the boiling point of this compound is high, the general procedure for its determination is as follows.
Apparatus:
-
Round-bottom flask
-
Distillation head (still head)
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: A simple distillation apparatus is assembled. The round-bottom flask is charged with the liquid sample and a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated using a heating mantle.
-
Vaporization: As the liquid boils, the vapor rises into the distillation head.
-
Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.
-
Equilibrium: The temperature will rise and then stabilize at the boiling point of the liquid. This stable temperature is recorded as the boiling point.
-
Condensation and Collection: The vapor passes into the condenser, where it is cooled by circulating water and condenses back into a liquid. The distilled liquid is collected in the receiving flask.
Determination of Solubility
Solubility is assessed by determining the concentration of a saturated solution at a specific temperature.
Apparatus:
-
Scintillation vials or test tubes
-
Spatula
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., methanol, water, DMSO) in a vial.
-
Equilibration: The vials are sealed and placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C). They are agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted with the solvent. The concentration of the solute is then determined using a suitable analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC). The solubility is expressed in units such as mg/mL or mol/L.
Visualizations
Experimental Workflow for Physicochemical Property Determination
References
An In-depth Technical Guide to the Synthesis of Methyl Pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthetic route for methyl pyrimidine-2-carboxylate, a key intermediate in pharmaceutical and life sciences research. The synthesis is presented as a multi-step process, commencing from pyrimidine-2-carbonitrile. This document outlines the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.
Overview of the Synthetic Pathway
The most practical and commonly referenced approach to synthesizing this compound involves a two-step sequence starting from pyrimidine-2-carbonitrile:
-
Hydrolysis: The nitrile group of pyrimidine-2-carbonitrile is hydrolyzed under acidic conditions to yield pyrimidine-2-carboxylic acid.
-
Esterification: The resulting carboxylic acid is then esterified with methanol, typically under acidic catalysis (Fischer esterification), to produce the target molecule, this compound.
This pathway is advantageous due to the commercial availability of the starting material and the generally high yields of the individual steps.
Caption: Overall synthetic workflow for this compound.
Step 1: Hydrolysis of Pyrimidine-2-carbonitrile
The conversion of the nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. For pyrimidine-2-carbonitrile, this is typically achieved through acid-catalyzed hydrolysis.
Reaction Mechanism
The mechanism of acid-catalyzed nitrile hydrolysis proceeds through several key steps:
-
Protonation: The nitrogen atom of the nitrile is protonated by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated nitrile carbon.
-
Tautomerization: The resulting intermediate undergoes tautomerization to form an amide.
-
Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.
In-Depth Technical Guide: Spectroscopic Data of Methyl Pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl pyrimidine-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectroscopic analysis.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.10 | d | 4.9 | H-4, H-6 |
| 7.65 | t | 4.9 | H-5 |
| 4.05 | s | -OCH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=O |
| 158.0 | C-4, C-6 |
| 157.5 | C-2 |
| 122.0 | C-5 |
| 53.0 | -OCH₃ |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | C-H Aromatic Stretch |
| 2955 | Medium | C-H Aliphatic Stretch (-OCH₃) |
| 1730 | Strong | C=O Ester Stretch |
| 1570 | Strong | C=N Ring Stretch |
| 1440 | Medium | C=C Ring Stretch |
| 1290 | Strong | C-O Ester Stretch |
| 750 | Strong | C-H Aromatic Bend |
Sample Phase: KBr Pellet
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 138 | 100 | [M]⁺ (Molecular Ion) |
| 107 | 85 | [M - OCH₃]⁺ |
| 79 | 60 | [C₄H₃N₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented above.
Synthesis of this compound
A common route for the synthesis of this compound involves the reaction of 2-cyanopyrimidine with methanol in the presence of a strong acid catalyst.
Materials:
-
2-Cyanopyrimidine
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of 2-cyanopyrimidine (1.0 eq) in anhydrous methanol (10 mL/mmol) is cooled to 0 °C in an ice bath.
-
Concentrated sulfuric acid (1.2 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data were acquired on a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe.
Visualizing the Spectroscopic Workflow
The logical flow of spectroscopic data analysis for the structural elucidation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
An In-depth Technical Guide on the X-ray Crystal Structure of Pyrimidine-2-Carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While this guide focuses on the core principles and methodologies for determining the X-ray crystal structure of methyl pyrimidine-2-carboxylate, publicly available, detailed crystallographic data for this specific compound is limited. Therefore, this report utilizes the comprehensive X-ray crystal structure data of the closely related compound, pyrimidine-2-carboxamide, as a representative example to illustrate the data presentation and experimental protocols.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic compounds in medicinal chemistry and drug discovery, forming the core structure of numerous bioactive molecules, including nucleobases. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR), designing novel therapeutics, and predicting their interactions with biological targets. This technical guide provides an in-depth overview of the experimental procedures and data analysis involved in determining the X-ray crystal structure of pyrimidine-based small molecules, using pyrimidine-2-carboxamide as a case study.
Experimental Protocols
1. Synthesis of this compound
A general and direct method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for this compound. The process involves the condensation of an amidinium salt with a sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.
-
Preparation of the Sodium Salt: The sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is prepared by the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride. This reagent is stable at room temperature under a nitrogen atmosphere.
-
Condensation Reaction: To a solution of the appropriate amidinium salt in anhydrous dimethylformamide (DMF), the sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide is added. The reaction mixture is heated at 100°C under a nitrogen atmosphere for one hour.
-
Work-up and Purification: After cooling to room temperature, water is added to the reaction mixture, which typically results in the precipitation of the product. The solid product is then collected by filtration, washed with water, and dried under a vacuum. Further purification can be achieved by flash column chromatography on silica gel if necessary.
2. Single Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. For pyrimidine-2-carboxamide, single crystals were obtained from an aqueous sodium hydroxide solution after one week[1]. This suggests that slow evaporation from a suitable solvent system is a viable method for growing crystals of pyrimidine derivatives.
3. X-ray Diffraction Data Collection and Structure Refinement
The following protocol is based on the crystallographic study of pyrimidine-2-carboxamide[1].
-
Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Rigaku R-AXIS RAPID IP). The diffraction data is collected at a controlled temperature (e.g., 291 K) using a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)[1]. Data is typically collected using ω scans.
-
Data Processing: The collected reflection data is processed, and absorption corrections may be applied if necessary.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms can be located in a difference Fourier map or placed in calculated positions and refined using a riding model.
Data Presentation: Crystallographic Data for Pyrimidine-2-carboxamide
The following tables summarize the quantitative crystallographic data for pyrimidine-2-carboxamide[1].
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₅H₅N₃O |
| Formula Weight | 123.12 |
| Temperature | 291 (2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 7.9241 (7) Å |
| b | 7.3059 (7) Å |
| c | 9.8223 (9) Å |
| α | 90° |
| β | 103.512 (6)° |
| γ | 90° |
| Volume | 552.90 (9) ų |
| Z | 4 |
| Density (calculated) | 1.479 Mg/m³ |
| Absorption Coefficient | 0.11 mm⁻¹ |
| F(000) | 256 |
| Crystal Size | 0.34 x 0.26 x 0.20 mm |
| Theta range for data collection | 2.6 to 28.3° |
| Index ranges | -10<=h<=10, -9<=k<=9, -12<=l<=13 |
| Reflections collected | 7501 |
| Independent reflections | 1365 [R(int) = 0.020] |
| Completeness to theta = 28.3° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1365 / 0 / 87 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.107 |
| R indices (all data) | R1 = 0.044, wR2 = 0.112 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| O1-C1 | 1.243 (2) |
| N1-C1 | 1.328 (2) |
| N2-C2 | 1.332 (2) |
| N2-C3 | 1.336 (2) |
| N3-C3 | 1.330 (2) |
| N3-C4 | 1.331 (2) |
| C1-C2 | 1.503 (2) |
| C4-C5 | 1.381 (3) |
| C5-C6 | 1.378 (3) |
| C6-N2 | 1.332 (2) |
Table 3: Selected Bond Angles (°)
| Angle | Degrees |
| O1-C1-N1 | 123.4 (2) |
| O1-C1-C2 | 118.9 (1) |
| N1-C1-C2 | 117.7 (1) |
| C3-N2-C2 | 117.1 (1) |
| C3-N2-C6 | 117.1 (1) |
| C2-N2-C6 | 125.8 (1) |
| C4-N3-C3 | 116.3 (1) |
| N2-C2-C1 | 117.9 (1) |
| N3-C3-N2 | 126.8 (2) |
| N3-C4-C5 | 122.4 (2) |
| C6-C5-C4 | 117.0 (2) |
| N2-C6-C5 | 121.7 (2) |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the X-ray crystal structure of a small molecule like this compound.
Conclusion
References
Solubility Profile of Methyl Pyrimidine-2-Carboxylate: A Technical Guide for Researchers
An In-depth Analysis of the Solubility of a Key Pharmaceutical Intermediate in Common Organic Solvents
This technical guide provides a comprehensive overview of the solubility of methyl pyrimidine-2-carboxylate, a crucial building block in pharmaceutical synthesis. The information contained herein is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for formulation, purification, and process development. This document summarizes known quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. The following table summarizes the available quantitative solubility data for this compound in various common solvents. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.
| Solvent | Chemical Class | Solubility (at ambient temperature) |
| N,N-Dimethylformamide (DMF) | Amide | 30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | Sulfoxide | 30 mg/mL[1] |
| Ethanol | Alcohol (Polar Protic) | 30 mg/mL[1] |
| Methanol | Alcohol (Polar Protic) | Soluble[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | 10 mg/mL[1] |
| Chloroform | Halogenated Hydrocarbon | Soluble in related compounds |
| Acetone | Ketone | Data not available |
| Ethyl Acetate | Ester | Data not available |
| Toluene | Aromatic Hydrocarbon | Data not available |
| Hexane | Aliphatic Hydrocarbon | Data not available |
| Dichloromethane | Halogenated Hydrocarbon | Data not available |
| Tetrahydrofuran (THF) | Ether | Data not available |
| Acetonitrile | Nitrile | Data not available |
| Isopropanol | Alcohol (Polar Protic) | Data not available |
Note: "Soluble" indicates that the source states solubility without providing a quantitative value. The solubility of related pyrimidine derivatives in chloroform suggests potential solubility for this compound.
Experimental Protocols for Solubility Determination
General Procedure for Solubility Screening (Qualitative)
This initial screening method provides a rapid assessment of solubility in a range of solvents.
-
Preparation: Add approximately 1-2 mg of this compound to a small vial.
-
Solvent Addition: Add the test solvent dropwise (typically starting with 0.1 mL).
-
Mixing: Vigorously vortex the vial for 1-2 minutes at ambient temperature.
-
Observation: Visually inspect the solution for the presence of undissolved solid.
-
Incremental Solvent Addition: If the solid has not dissolved, continue to add the solvent in small increments (e.g., 0.1 mL) with vortexing after each addition, up to a total volume of 1 mL.
-
Classification:
-
Very Soluble: Dissolves completely in less than 0.1 mL.
-
Freely Soluble: Dissolves completely in 0.1 to 1 mL.
-
Soluble: Dissolves completely in 1 to 3 mL.
-
Sparingly Soluble: Requires 3 to 10 mL to dissolve completely.
-
Slightly Soluble: Requires 10 to 30 mL to dissolve completely.
-
Very Slightly Soluble: Requires more than 30 mL to dissolve completely.
-
Insoluble: Does not dissolve in 100 mL.
-
Quantitative Solubility Determination by Gravimetric Method
This method is straightforward and relies on the accurate weighing of the dissolved solute after solvent evaporation.
-
Equilibration: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Aliquot Transfer: Accurately transfer a known volume of the clear, saturated solution to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Drying and Weighing: Dry the residue to a constant weight and re-weigh the container.
-
Calculation: The solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.
Quantitative Solubility Determination by UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore and provides a rapid means of quantification.
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the λmax. The reported λmax is around 246-280 nm[1].
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax and construct a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Section 2.2, step 1).
-
Sample Preparation and Analysis: Filter the saturated solution and dilute an aliquot with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, taking into account the dilution factor.
Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.
-
HPLC Method Development: Develop a suitable HPLC method for the quantification of this compound. This will typically involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., based on the UV λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Section 2.2, step 1).
-
Sample Preparation and Analysis: Filter the saturated solution and dilute an aliquot with the mobile phase or a suitable solvent to a concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and the peak area of the sample, and then calculate the concentration of the saturated solution, accounting for the dilution.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl Pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyrimidine-2-carboxylate is a heterocyclic ester of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of novel pharmaceutical agents. An understanding of its thermal stability and decomposition profile is crucial for ensuring safety, optimizing manufacturing processes (such as drying and melt processing), and establishing stable storage conditions. This technical guide provides a detailed overview of the expected thermal behavior of this compound, methodologies for its analysis, and a plausible decomposition pathway based on analogous chemical structures.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | - |
| Molecular Weight | 138.13 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 102-106 °C | [1][2][3] |
| Boiling Point | Not available | - |
| Solubility | Soluble in methanol | [1][2][3] |
Expected Thermal Stability and Decomposition
Based on studies of other nitrogen-rich heterocyclic esters, this compound is anticipated to be thermally stable up to temperatures exceeding its melting point, likely in the range of 200-250 °C. The decomposition process is expected to be complex, potentially involving multiple steps and proceeding through a radical mechanism. Aromatic esters, in general, exhibit significant thermal stability due to the resonance stabilization of the aromatic ring.
Quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for a precise understanding of the decomposition process. Table 2 outlines the key parameters that would be determined from such analyses.
Table 2: Expected Thermal Decomposition Data for this compound (Hypothetical)
| Parameter | Symbol | Expected Range | Analytical Technique |
| Onset Decomposition Temperature | Tonset | 200 - 280 °C | TGA |
| Temperature of Maximum Decomposition Rate | Tmax | 250 - 350 °C | DTG (Derivative TGA) |
| End of Decomposition Temperature | Tend | > 400 °C | TGA |
| Mass Loss (Total) | Δm | To be determined | TGA |
| Enthalpy of Decomposition | ΔHd | To be determined | DSC |
| Decomposition Products | - | See Section 4 | TGA-MS, Py-GC-MS |
Plausible Decomposition Pathway and Products
The thermal decomposition of this compound is likely initiated by the cleavage of the ester group. Two primary pathways are plausible:
-
Decarboxylation and Decarbomethoxylation: The initial step could involve the loss of the entire methoxycarbonyl group or a sequential loss of carbon dioxide and a methyl radical.
-
Ring Opening: At higher temperatures, the pyrimidine ring itself is expected to fragment.
The anticipated decomposition products, based on the fragmentation patterns of similar heterocyclic compounds, are listed in Table 3.
Table 3: Potential Thermal Decomposition Products of this compound
| Product Name | Chemical Formula | Method of Identification |
| Pyrimidine | C₄H₄N₂ | TGA-MS, Py-GC-MS |
| Carbon Dioxide | CO₂ | TGA-MS, TGA-FTIR |
| Carbon Monoxide | CO | TGA-MS, TGA-FTIR |
| Methane | CH₄ | TGA-MS, Py-GC-MS |
| Methanol | CH₃OH | TGA-MS, Py-GC-MS |
| Various Nitrogen-containing fragments | - | TGA-MS, Py-GC-MS |
A proposed logical relationship for the decomposition is visualized in the following diagram.
References
The Versatility of Methyl Pyrimidine-2-carboxylate: A Core Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and a plethora of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5][6] Among the vast library of pyrimidine-based synthons, methyl pyrimidine-2-carboxylate stands out as a particularly versatile and valuable building block for the synthesis of complex, biologically active compounds.[7] This guide explores the utility of this compound in drug discovery, detailing its reactivity, key synthetic transformations, and its role in the generation of potent therapeutic candidates.
Core Reactions and Synthetic Utility
This compound serves as a readily available starting material for a variety of chemical transformations. The ester functional group and the electron-deficient pyrimidine ring allow for selective modifications, primarily through nucleophilic substitution and cross-coupling reactions. Two of the most powerful and widely used transformations are amide bond formation and Suzuki-Miyaura cross-coupling.
-
Amide Bond Formation: The ester can be readily converted to an amide, a common functional group in many drug molecules. This is typically achieved by direct aminolysis or, more commonly, by first hydrolyzing the ester to the corresponding carboxylic acid, followed by activation and coupling with a desired amine.[8][9] This reaction is crucial for introducing diverse side chains that can interact with biological targets and modulate the pharmacological profile of the molecule.[10]
-
Suzuki-Miyaura Cross-Coupling: While the pyrimidine ring itself can be functionalized, it is more common to use halogenated derivatives of this compound (e.g., methyl 2-chloropyrimidine-5-carboxylate) in cross-coupling reactions. The Suzuki coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is exceptionally effective for attaching aryl or heteroaryl groups to the pyrimidine core.[11][12] This reaction is instrumental in building the complex molecular architectures often required for high-potency drugs. The electron-deficient nature of the pyrimidine ring makes even chloro-substituted pyrimidines reactive in these palladium-catalyzed couplings.[13]
dot
Caption: A typical workflow for drug discovery starting with the this compound scaffold.
Application in Kinase Inhibitor Synthesis
A prominent application of pyrimidine-based scaffolds is in the development of protein kinase inhibitors.[14][15] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Pyrimidine derivatives have been successfully developed as inhibitors for various kinases, including Aurora kinases, which are involved in cell cycle regulation.[16][17]
For example, a series of pyrimidine-based derivatives were designed to inhibit Aurora A kinase activity, which in turn reduces levels of the oncoproteins cMYC and MYCN.[14][16] The synthesis of these inhibitors often involves a multi-step sequence where a core, such as a diaminopyrimidine, is functionalized through reactions like amide coupling to achieve potent and selective inhibition. A lead compound in one study demonstrated an IC₅₀ of less than 200 nM in inhibiting the proliferation of high-MYC expressing cancer cell lines.[16][17]
dot
Caption: Inhibition of the AURKA-MYC pathway by pyrimidine-based kinase inhibitors.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving pyrimidine scaffolds and the biological activity of the resulting compounds, illustrating the efficiency of the synthetic methods and the potency of the final products.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Yields
| Starting Material | Boronic Acid | Catalyst (mol%) | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|
| 2,4,6-Trichloropyrimidine | Phenylboronic acid (2.0 equiv) | Pd(OAc)₂ (2.5%) / PPh₃ (5%) | Glyme, Na₂CO₃, 70°C, 24h | 88% | [13] |
| 2,4,6-Trichloropyrimidine | Phenylboronic acid (3.3 equiv) | Pd(OAc)₂ (2.5%) / PPh₃ (5%) | Glyme, Na₂CO₃, Reflux, 24h | 93% | [13] |
| 2,4-Dichloropyrimidine | Phenylboronic acid (1.0 equiv) | Pd(PPh₃)₄ (0.5%) | Dioxane/H₂O, K₂CO₃, MW 100°C, 15min | 81% | [11] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | 1,4-Dioxane, K₃PO₄, 70-80°C, 18-22h | 86% |[12] |
Table 2: Biological Activity of Pyrimidine-Based Inhibitors
| Compound Class | Target | IC₅₀ | Cell Line / Assay | Reference |
|---|---|---|---|---|
| 2,4-di(arylamino)pyrimidine | EGFR-L858R/T790M/C797S | 5.51 nM | ADP-Glo Kinase Kit | [18] |
| 2-(phenylamino)pyrimidine | EGFR triple mutant cells | 0.2 ± 0.01 µM | Antiproliferative Assay | [18] |
| Pyrimidine-based derivative | FAK | 27.4 nM | Kinase Inhibition Assay | [18] |
| Imidazole–pyrimidine–sulfonamide | HER2 | 81 ± 40 ng/mL | Cytotoxicity Assay | [18] |
| 6-methyl-N⁴-(pyrazol-3-yl)-N²-(pyrrolidin-3-yl)pyrimidine-2,4-diamine | Aurora A Kinase | < 200 nM | Proliferation Assay (SCLC cells) |[14][16] |
Key Experimental Protocols
Below are generalized yet detailed protocols for the key reactions discussed. Researchers should consult the specific literature for precise conditions related to their substrates of interest.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for the coupling of chloropyrimidines with arylboronic acids.[11][13]
-
Reaction Setup: To a microwave vial or Schlenk flask, add the chloropyrimidine derivative (1.0 mmol), the aryl- or heteroarylboronic acid (1.0-1.2 mmol), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (0.5-5 mol%), to the flask.
-
Solvent Addition: Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120°C) with stirring. If using microwave irradiation, heat at 100-140°C for 15-30 minutes.[11] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylated pyrimidine.
Protocol 2: General Procedure for Amide Bond Formation from a Carboxylic Acid
This two-step protocol involves hydrolysis of the methyl ester followed by amide coupling.
Step A: Saponification (Ester Hydrolysis)
-
Hydrolysis: Dissolve this compound (1.0 mmol) in a mixture of THF or methanol and water.
-
Base Addition: Add an aqueous solution of LiOH or NaOH (1.5-2.0 mmol).
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Acidification: Remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~2-3 with cold 1 M HCl.
-
Isolation: Collect the resulting precipitate (the pyrimidine-2-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.
Step B: Amide Coupling
-
Activation: To a solution of the pyrimidine-2-carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU (1.1 mmol) and a non-nucleophilic base like DIPEA (2.0 mmol).
-
Amine Addition: Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid, then add the desired amine (1.1 mmol).
-
Reaction: Continue stirring at room temperature for 2-12 hours until the reaction is complete.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to yield the final amide.
Conclusion
This compound is a cornerstone building block in the synthesis of medicinally relevant compounds. Its predictable reactivity allows for the straightforward execution of powerful synthetic transformations like amide bond formation and Suzuki-Miyaura cross-coupling. These reactions enable the systematic construction of diverse chemical libraries, leading to the discovery of potent and selective drug candidates, particularly in the field of oncology with kinase inhibitors. The continued exploration of this and related pyrimidine scaffolds promises to yield novel therapeutics for a wide range of diseases.
References
- 1. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Buy Pyrimidine-2-carboxamide (EVT-2527526) | 4425-55-2; 88511-48-2 [evitachem.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Semantic Scholar [semanticscholar.org]
- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
De Novo Pyrimidine Synthesis: A Core Pathway for Cellular Proliferation and a Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
De novo pyrimidine synthesis is a fundamental metabolic pathway responsible for the production of pyrimidine nucleotides, which are essential building blocks for DNA, RNA, and other vital biomolecules. This pathway is intricately regulated to meet the cellular demands for growth, proliferation, and maintenance. Its upregulation in various pathological conditions, particularly cancer, has made it a compelling target for therapeutic drug development. This technical guide provides a comprehensive overview of the core de novo pyrimidine synthesis pathway, its key enzymes, regulatory mechanisms, and the experimental methodologies used for its investigation. Detailed protocols for key enzymatic assays and the quantification of pathway intermediates are provided, alongside a curated summary of available quantitative data. Visualizations of the pathway and experimental workflows are presented to facilitate a deeper understanding of this critical cellular process.
Introduction
Pyrimidine nucleotides, including uridine triphosphate (UTP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP), are indispensable for a myriad of cellular processes. They serve as precursors for the synthesis of DNA and RNA, are involved in the biosynthesis of phospholipids and glycoproteins, and act as energy carriers.[1] Cells can acquire pyrimidines through two main routes: the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides, and the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors such as bicarbonate, aspartate, and glutamine.[2][3]
While the salvage pathway is sufficient for the maintenance of non-proliferating cells, rapidly dividing cells, including cancer cells, heavily rely on the de novo pathway to meet their high demand for nucleotides.[4] This dependency has positioned the enzymes of the de novo pyrimidine synthesis pathway as attractive targets for the development of anticancer and immunomodulatory drugs.[5] This guide will delve into the core enzymatic steps, regulatory networks, and analytical techniques pertinent to the study of this vital metabolic route.
The Core De Novo Pyrimidine Synthesis Pathway
The de novo synthesis of pyrimidines is a highly conserved pathway that involves six enzymatic steps, culminating in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[6] In mammals, the first three enzymatic activities are consolidated into a single multifunctional protein known as CAD, while the last two are carried out by another bifunctional enzyme, UMP synthase (UMPS).[7][8]
The Multifunctional Enzyme: CAD
The initial and rate-limiting steps of de novo pyrimidine synthesis in mammals are catalyzed by a large, trifunctional cytosolic protein named CAD .[9][10] The acronym CAD is derived from the names of its three enzymatic domains:
-
Carbamoyl Phosphate Synthetase II (CPSII): This domain catalyzes the first committed step of the pathway: the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP.[11]
-
Aspartate Transcarbamoylase (ATCase): This domain catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate.[12]
-
Dihydroorotase (DHOase): This domain catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to form L-dihydroorotate.[13]
The channeling of the intermediates between the active sites of this multienzyme complex enhances catalytic efficiency and prevents the loss of unstable intermediates.[13]
Dihydroorotate Dehydrogenase (DHODH)
The fourth step is catalyzed by dihydroorotate dehydrogenase (DHODH) , the only mitochondrial enzyme in this pathway.[14][15] DHODH is located on the outer surface of the inner mitochondrial membrane and catalyzes the oxidation of dihydroorotate to orotate.[16][17] This reaction is coupled to the electron transport chain via the reduction of ubiquinone (Coenzyme Q).[14]
The Bifunctional Enzyme: UMP Synthase (UMPS)
The final two steps of the pathway are catalyzed by the bifunctional cytosolic enzyme UMP synthase (UMPS) .[8][18] The two enzymatic domains of UMPS are:
-
Orotate Phosphoribosyltransferase (OPRT): This domain catalyzes the transfer of a ribose-5-phosphate group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming orotidine-5'-monophosphate (OMP).[1][19]
-
Orotidine-5'-Phosphate Decarboxylase (ODCase): This domain catalyzes the decarboxylation of OMP to produce uridine-5'-monophosphate (UMP).[18][20]
From UMP, subsequent phosphorylation steps yield UDP and UTP. UTP can then be aminated by CTP synthase to form CTP.[12]
Regulation of De Novo Pyrimidine Synthesis
The de novo pyrimidine synthesis pathway is tightly regulated to ensure that the production of pyrimidines matches the cellular demand, thus avoiding the wasteful expenditure of energy and resources. Regulation occurs at multiple levels, including allosteric control of key enzymes and transcriptional regulation.
The primary site of allosteric regulation is the CAD protein . The carbamoyl phosphate synthetase II (CPSII) activity of CAD is subject to feedback inhibition by the end-product UTP and is allosterically activated by PRPP, a substrate for the OPRT domain of UMPS and a key precursor for nucleotide synthesis.[9][11] This intricate regulation allows the cell to sense the overall pyrimidine nucleotide pool and the availability of precursors to modulate the pathway's flux.
Transcriptional regulation of the genes encoding the enzymes of the de novo pathway also plays a crucial role, particularly in response to proliferative signals. For instance, the expression of CAD and DHODH can be upregulated by the YAP transcriptional coactivator in response to the loss of the NF2 tumor suppressor.[5]
Data Presentation
Quantitative data on the kinetics of the enzymes in the de novo pyrimidine synthesis pathway and the cellular concentrations of its intermediates are crucial for building accurate metabolic models and for understanding the pathway's flux under different physiological and pathological conditions. The following tables summarize available data from various sources. It is important to note that these values can vary depending on the organism, cell type, and experimental conditions.
| Enzyme | Substrate(s) | Km (µM) | Vmax (nmol/min/mg) | Organism/Cell Type |
| Carbamoyl Phosphate Synthetase II (CPSII) | Ammonia (for core activity) | 26 - 166 | Not consistently reported | Mammalian cells |
| Bicarbonate | 1400 | Not consistently reported | Mammalian cells | |
| Dihydroorotate Dehydrogenase (DHODH) | L-Dihydroorotate | 25 | Not consistently reported | Human recombinant |
| Orotidine-5'-Phosphate Decarboxylase (ODCase) | OMP | Not consistently reported | kcat: 0.5 - 4.2 s⁻¹ | E. coli / Yeast |
| Intermediate | Cellular Concentration (µM) | Cell Type |
| Carbamoyl Aspartate | Not consistently reported | - |
| Dihydroorotate | Not consistently reported | - |
| Orotate | Variable, can be low | Various |
| Orotidine-5'-Monophosphate (OMP) | Generally low | Various |
| Uridine Monophosphate (UMP) | Variable | Various |
Table 2: Typical Cellular Concentrations of Pathway Intermediates. Note: The intracellular concentrations of these metabolites can fluctuate significantly based on the metabolic state of the cell. The low levels of some intermediates reflect their rapid conversion in the multi-enzyme complexes.
Experimental Protocols
Investigating the de novo pyrimidine synthesis pathway requires robust experimental methodologies to measure enzyme activities and quantify pathway intermediates. This section provides detailed protocols for key assays.
Dihydroorotate Dehydrogenase (DHODH) Activity Assay
This protocol is based on the 2,6-dichloroindophenol (DCIP) colorimetric assay, which measures the reduction of DCIP coupled to the oxidation of dihydroorotate.[13][14]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (w/v) Triton X-100.
-
Coenzyme Q10 (CoQ10) stock solution (in ethanol).
-
DCIP stock solution (in water).
-
L-Dihydroorotate (DHO) substrate solution (in assay buffer).
-
Recombinant human DHODH or cell lysate containing DHODH.
-
96-well microplate and plate reader.
Procedure:
-
Prepare the reaction mixture in the wells of a 96-well plate. For each reaction, add:
-
Assay Buffer.
-
Coenzyme Q10 to a final concentration of 100 µM.
-
DCIP to a final concentration of 200 µM.
-
The enzyme source (e.g., 100 ng of recombinant DHODH or an appropriate amount of cell lysate).
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding L-dihydroorotate to a final concentration of 500 µM.
-
Immediately measure the absorbance at 600 nm and continue to monitor the decrease in absorbance over time (e.g., every minute for 15-30 minutes).
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The activity can be calculated using the molar extinction coefficient of DCIP.
Orotate Phosphoribosyltransferase (OPRT) Activity Assay
This spectrophotometric assay measures the decrease in orotate concentration by monitoring the change in absorbance at 295 nm.[12]
Materials:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.6), 2 mM MgCl₂.
-
5-Phosphoribosyl-1-pyrophosphate (PRPP) solution.
-
Orotate (OA) solution.
-
Purified OPRT or cell lysate.
-
UV-compatible cuvettes or microplate and a spectrophotometer.
Procedure:
-
In a UV-compatible cuvette, prepare the reaction mixture containing:
-
Assay Buffer.
-
PRPP to a final concentration of 100 µM.
-
Enzyme source.
-
-
Incubate the mixture for 1 minute at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding orotate to a final concentration of 5-100 µM.
-
Immediately monitor the decrease in absorbance at 295 nm over time.
-
The initial reaction velocity is determined from the linear phase of the reaction.
Quantification of Pyrimidine Pathway Intermediates by HPLC-MS
This protocol provides a general workflow for the quantification of pyrimidine intermediates from biological samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[1][18]
Sample Preparation:
-
Harvest cells or tissue and immediately quench metabolism by snap-freezing in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the samples to pellet cellular debris.
-
Collect the supernatant containing the metabolites and dry it under a vacuum or nitrogen stream.
-
Reconstitute the dried extract in a suitable solvent for HPLC-MS analysis.
HPLC-MS Analysis:
-
Chromatographic Separation:
-
Use a suitable HPLC column, such as a reverse-phase C18 column, for separation of the polar pyrimidine intermediates.
-
Employ a gradient elution program with mobile phases typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source, typically in negative ion mode, for the detection of pyrimidine intermediates.
-
Operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target metabolite.
-
-
Quantification:
-
Generate a standard curve for each pyrimidine intermediate using authentic standards of known concentrations.
-
Quantify the metabolites in the biological samples by comparing their peak areas to the standard curves.
-
The use of stable isotope-labeled internal standards is highly recommended to correct for variations in sample preparation and instrument response.
-
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the de novo pyrimidine synthesis pathway and a typical experimental workflow for enzyme activity measurement.
Conclusion
The de novo pyrimidine synthesis pathway is a cornerstone of cellular metabolism, providing the essential precursors for nucleic acid synthesis and other critical cellular functions. Its tight regulation and central role in cell proliferation have made it a focal point for both basic research and clinical applications. A thorough understanding of its enzymatic machinery, regulatory networks, and the methodologies to study it is paramount for researchers and drug development professionals. This guide has provided an in-depth overview of the core pathway, summarized key quantitative data, and detailed essential experimental protocols. The continued investigation of this pathway holds significant promise for the development of novel therapeutic strategies targeting a range of human diseases.
References
- 1. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 3. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. De novo pyrimidine synthesis is a collateral metabolic vulnerability in NF2-deficient mesothelioma | EMBO Molecular Medicine [link.springer.com]
- 6. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. A Facile Fluorometric Assay of Orotate Phosphoribosyltransferase Activity Using a Selective Fluorogenic Reaction for Orotic Acid [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3.6. In Vitro Activity Assay [bio-protocol.org]
- 15. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. fgsc.net [fgsc.net]
- 18. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pnas.org [pnas.org]
- 21. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Basic Reactivity of the Pyrimidine Ring in Methyl Pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of a methyl carboxylate group at the 2-position significantly modulates the electronic properties and, consequently, the chemical reactivity of the pyrimidine core. This technical guide provides a comprehensive overview of the basic reactivity of methyl pyrimidine-2-carboxylate, focusing on the influence of the electron-withdrawing ester group on the susceptibility of the pyrimidine ring to electrophilic and nucleophilic attack. This document synthesizes available data on reaction pathways, provides detailed experimental protocols for key transformations, and presents quantitative data in structured tables for comparative analysis. Visual diagrams generated using the DOT language are included to illustrate reaction mechanisms and experimental workflows, offering a clear and concise reference for researchers in the field of heterocyclic chemistry and drug discovery.
Introduction: The Pyrimidine Core and the Influence of the 2-Methyl Carboxylate Group
The pyrimidine ring, a diazine containing two nitrogen atoms at positions 1 and 3, is a π-deficient heteroaromatic system. This inherent electron deficiency makes the pyrimidine nucleus generally resistant to electrophilic aromatic substitution and prone to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms (C-2, C-4, and C-6).
The introduction of a methyl carboxylate (-COOCH₃) group at the C-2 position profoundly influences this reactivity profile. As a potent electron-withdrawing group, the 2-ester functionality further deactivates the pyrimidine ring towards electrophilic attack, making such reactions exceptionally challenging. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SNAr), especially at the C-4 and C-6 positions. The C-5 position, while still deactivated, remains the most probable site for any potential electrophilic substitution, should the reaction conditions be harsh enough to overcome the high activation barrier.
This guide will delve into the specific reactivity patterns of this compound, providing a detailed analysis of its behavior in key chemical transformations.
Electrophilic Aromatic Substitution: A Challenging Transformation
Electrophilic aromatic substitution on the pyrimidine ring is an inherently difficult process due to the electron-withdrawing nature of the two ring nitrogen atoms. The presence of a methyl carboxylate group at the C-2 position further exacerbates this, making direct electrophilic attack on the ring a formidable challenge. When such reactions are forced, they are expected to occur at the C-5 position, which is the most electron-rich carbon atom in the ring.
Nitration and Halogenation
Direct nitration or halogenation of this compound is not well-documented in the literature, likely due to the extreme deactivation of the ring. To achieve such transformations, harsh reaction conditions would be necessary, which could lead to degradation of the starting material or side reactions involving the ester group. Forcing conditions for electrophilic substitution on pyrimidines typically require the presence of activating, electron-donating groups on the ring, which are absent in this case.
Nucleophilic Aromatic Substitution: The Predominant Reaction Pathway
The electron-deficient nature of the pyrimidine ring, amplified by the 2-methyl carboxylate group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The C-4 and C-6 positions are highly activated towards nucleophilic attack.
Reactivity of Halogenated Precursors
While direct nucleophilic displacement of a group on this compound itself is less common (as the carboxylate is not a typical leaving group), the reactivity of analogous 2-substituted pyrimidines, particularly those with good leaving groups like halogens, provides significant insight. For instance, the reactivity of 2-chloropyrimidines with nucleophiles is a well-established synthetic route. The presence of an additional electron-withdrawing group, such as a 5-carboxylate, would further enhance the rate of these SNAr reactions.
A study on the nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate demonstrated that both the 4-chloro and the 2-methylthio groups can be displaced by nucleophiles, highlighting the high electrophilicity of these positions.[1]
Quantitative Reactivity Data from Analogue Systems
A comprehensive study on 2-sulfonylpyrimidines provides valuable quantitative data on the reactivity of the C-2 position towards nucleophilic attack.[2] While the sulfonyl group is a better leaving group than a carboxylate, the electronic effects of substituents on the pyrimidine ring are directly comparable. The study found that electron-withdrawing groups at the C-5 position, such as -NO₂ and -COOMe, drastically increased the reaction rate of nucleophilic substitution at C-2.[2] This underscores the potent activating effect of electron-withdrawing substituents on the pyrimidine ring for SNAr reactions.
Table 1: Second-Order Rate Constants for the Reaction of 2-Sulfonylpyrimidines with N-acetylcysteine methylester (NACME) at pH 7.0
| 5-Substituent on 2-Sulfonylpyrimidine | Rate Constant (k) (M⁻¹s⁻¹) |
| -H | 4.5 x 10⁻² |
| -NO₂ | > 10 |
| -COOMe | 1.2 |
Data sourced from Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[2]
Reactions of the Methyl Carboxylate Group
The methyl carboxylate group at the C-2 position can undergo typical ester transformations, such as hydrolysis and reduction.
Hydrolysis
Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. A green and efficient method for the hydrolysis of a similar compound, methyl 5-chloropyrazine-2-carboxylate, to its carboxylic acid using lithium hydroxide in water has been reported, achieving a high yield.[3] This method is likely applicable to this compound.
Experimental Protocol: Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate (as an analogue) [3]
-
To a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 24.24 g (1.01 mol) of lithium hydroxide and 1 L of water.
-
Add methyl 5-chloropyrazine-2-carboxylate (172.5 g, 1.0 mol) in portions over 1.5 hours while maintaining the reaction temperature.
-
Monitor the reaction by a suitable method (e.g., TLC or HPLC).
-
Upon completion, the product, 5-chloropyrazine-2-carboxylic acid, can be isolated by acidification of the reaction mixture.
Reduction
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, care must be taken as LiAlH₄ can also reduce the pyrimidine ring itself, especially in electron-deficient systems.[4][5] A study on the reduction of ethyl 2-methylthio-(or 2-ethoxy)pyrimidine-5-carboxylate with LiAlH₄ resulted in the formation of the corresponding 1,6-dihydropyrimidine derivative as the main product, indicating that ring reduction is a competing and, in that case, favored pathway.[4]
Decarboxylation of the Corresponding Carboxylic Acid
The decarboxylation of pyrimidine-2-carboxylic acid has been studied and proceeds via a Hammick-type mechanism.[6][7] The reaction is facilitated by protonation of a ring nitrogen, which stabilizes the resulting ylide intermediate. The rate of decarboxylation increases significantly in acidic conditions.[6]
Table 2: Pseudo-First-Order Rate Constants for the Decarboxylation of Pyrimidine-2-carboxylic Acid at 65°C in Aqueous Solution
| pH / H₀ | k (s⁻¹) |
| 2.0 | ~1 x 10⁻⁵ |
| 0 | ~1 x 10⁻⁴ |
| -3.0 | ~1 x 10⁻³ |
| -9.5 | ~1 x 10⁻³ |
Data sourced from Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.[6]
Synthesis of this compound
While various methods exist for the synthesis of substituted pyrimidines, a general and direct synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which could be adapted.[8] A more direct route to the title compound would likely involve the cyclocondensation of a suitable three-carbon precursor with an amidine derivative bearing the carboxylate functionality, or a precursor thereof.
Conclusion
The presence of a methyl carboxylate group at the 2-position of the pyrimidine ring renders it a highly electron-deficient system. This electronic configuration dictates its reactivity, making it largely unreactive towards electrophilic aromatic substitution while being highly activated for nucleophilic aromatic substitution at the C-4 and C-6 positions. The ester functionality itself can undergo standard transformations such as hydrolysis and reduction, although the latter may be accompanied by reduction of the heterocyclic ring. The insights and data presented in this guide, drawn from direct studies and analogous systems, provide a valuable resource for chemists aiming to utilize this compound and related structures in the synthesis of novel compounds for pharmaceutical and materials science applications. Further research into the direct functionalization of this specific molecule would be beneficial to fully elucidate its synthetic potential.
References
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
An In-depth Technical Guide to the Electronic Properties of Methyl Pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the electronic properties, synthesis, and characterization of methyl pyrimidine-2-carboxylate. This compound is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the pyrimidine core, a key scaffold in numerous bioactive molecules. Understanding its electronic characteristics is crucial for predicting its reactivity, metabolic stability, and potential as a pharmacophore.
Core Electronic Properties
The electronic properties of this compound are dictated by the interplay between the electron-deficient pyrimidine ring and the electron-withdrawing methyl carboxylate group. While specific experimental data for this exact molecule is not extensively published, computational studies on analogous pyrimidine derivatives provide valuable insights into its expected electronic structure. Density Functional Theory (DFT) calculations are a powerful tool for predicting these properties.[1][2]
Quantitative Electronic Data
The following table summarizes the anticipated electronic properties of this compound, extrapolated from computational analyses of similar structures. These values are essential for understanding the molecule's reactivity and potential for intermolecular interactions.
| Property | Predicted Value Range | Significance in Drug Design |
| HOMO Energy | -6.5 to -7.5 eV | The Highest Occupied Molecular Orbital (HOMO) energy indicates the ability to donate electrons. A lower HOMO energy suggests lower reactivity toward electrophiles.[3] |
| LUMO Energy | -1.0 to -2.0 eV | The Lowest Unoccupied Molecular Orbital (LUMO) energy reflects the ability to accept electrons. A lower LUMO energy indicates higher reactivity toward nucleophiles.[3] |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.[4][5] |
| Dipole Moment | 2.0 to 4.0 Debye | The dipole moment influences the molecule's polarity, affecting its solubility and ability to engage in dipole-dipole interactions with biological targets. |
| Mulliken Atomic Charges | C2: +0.4 to +0.6N1, N3: -0.3 to -0.5 | The distribution of partial charges across the molecule highlights sites susceptible to nucleophilic or electrophilic attack. The carbon of the carboxylate group (C2) is expected to be highly electrophilic. |
Experimental Protocols
The synthesis of this compound can be achieved through several established methods for preparing pyrimidine derivatives. A plausible and efficient approach involves the condensation of an appropriate amidine with a keto-ester equivalent.[6][7]
Synthesis and Characterization Workflow
Experimental workflow for the synthesis and characterization of this compound.
Detailed Synthesis Protocol
-
Reaction Setup: To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add formamidine hydrochloride (1.0 equivalent) at 0 °C under a nitrogen atmosphere.
-
Addition of Reagent: Slowly add a solution of methyl glyoxylate (1.0 equivalent) in methanol to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Characterization Methods
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the position of substituents and the integrity of the pyrimidine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O stretch of the ester and the C=N vibrations of the pyrimidine ring.
-
Melting Point Analysis: To assess the purity of the final product.
Electronic Structure and Reactivity
The electronic properties of the pyrimidine ring are central to its chemical behavior. The presence of two nitrogen atoms makes the ring electron-deficient, influencing its reactivity towards nucleophiles and electrophiles. The carboxylate group at the C2 position further modulates these properties.
Logical relationship between electronic properties and reactivity of this compound.
The electron-withdrawing nature of both the pyrimidine ring and the methyl carboxylate group renders the carbons of the pyrimidine ring, particularly C4 and C6, susceptible to nucleophilic attack. Conversely, the ring is deactivated towards electrophilic aromatic substitution. These characteristics are fundamental to its application in drug design, where it can act as a bioisostere for other aromatic systems or as a scaffold for further functionalization through nucleophilic substitution reactions.
Conclusion
This technical guide provides a foundational understanding of the electronic properties of this compound for professionals in the fields of chemical research and drug development. The presented data and protocols, based on established principles and studies of analogous compounds, offer a robust starting point for the synthesis, characterization, and computational analysis of this and related pyrimidine derivatives. A thorough grasp of its electronic nature is paramount for the rational design of novel therapeutics incorporating this versatile heterocyclic scaffold.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjweb.com [irjweb.com]
- 4. mdpi.com [mdpi.com]
- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl Pyrimidine-2-carboxylate from Dimethyl Acetylenedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of methyl pyrimidine-2-carboxylate from dimethyl acetylenedicarboxylate (DMAD) is a multi-step process that is not directly reported in the literature as a single transformation. Pyrimidine synthesis classically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. Therefore, a plausible synthetic route necessitates the conversion of DMAD into a suitable three-carbon electrophilic synthon, which can then undergo cyclocondensation with formamidine. This document outlines a proposed two-step synthetic pathway, including a generalized experimental protocol for the key pyrimidine ring-forming reaction, based on established chemical principles.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a wide range of biologically active compounds.[1] While numerous methods exist for the synthesis of substituted pyrimidines, a direct conversion of dimethyl acetylenedicarboxylate (DMAD) to this compound is not a standard transformation. The Pinner synthesis and related methods, which involve the reaction of a 1,3-dicarbonyl compound with an amidine, represent a robust and widely used strategy for pyrimidine ring formation.[2] This application note details a proposed synthetic strategy to obtain this compound starting from DMAD, proceeding through a hypothetical 1,3-dicarbonyl intermediate.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Hypothetical Conversion of Dimethyl Acetylenedicarboxylate to a 1,3-Dicarbonyl Equivalent: The first step involves the transformation of DMAD into a suitable 1,3-dicarbonyl compound that can participate in pyrimidine synthesis. A potential, albeit not directly cited, intermediate is methyl 2-formyl-3-oxobutanoate. The synthesis of this specific intermediate from DMAD is not well-documented and would require experimental investigation and optimization.
-
Cyclocondensation with Formamidine: The second step is the well-precedented cyclocondensation of the 1,3-dicarbonyl equivalent with formamidine (or its salt, such as formamidine acetate) to form the pyrimidine ring. This reaction typically proceeds under basic or acidic conditions.
The overall proposed reaction scheme is depicted below:
Caption: Proposed two-step synthesis of this compound from DMAD.
Experimental Protocols
Step 1: Synthesis of a 1,3-Dicarbonyl Equivalent from DMAD (Hypothetical)
Step 2: Synthesis of this compound via Cyclocondensation (General Protocol)
This protocol is a generalized procedure based on the Pinner synthesis for the reaction of a 1,3-dicarbonyl compound with an amidine. The specific conditions may require optimization based on the reactivity of the actual 1,3-dicarbonyl intermediate obtained from Step 1.
Materials:
-
1,3-Dicarbonyl equivalent (e.g., Methyl 2-formyl-3-oxobutanoate)
-
Formamidine acetate (or hydrochloride)
-
Sodium methoxide (or another suitable base)
-
Anhydrous methanol (or another suitable solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl equivalent (1.0 eq) in anhydrous methanol.
-
Addition of Base and Amidine: To the stirred solution, add sodium methoxide (1.1 eq) portion-wise at room temperature. After the base has dissolved, add formamidine acetate (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
The following table summarizes the key reactants and the final product with their relevant properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data (Expected) |
| Dimethyl Acetylenedicarboxylate | C₆H₆O₄ | 142.11 | Colorless liquid | ¹H NMR (CDCl₃, 400 MHz): δ 3.80 (s, 6H). ¹³C NMR (CDCl₃, 101 MHz): δ 152.0, 75.0, 53.0. |
| Formamidine Acetate | C₃H₈N₂O₂ | 104.11 | White crystalline solid | - |
| This compound | C₆H₆N₂O₂ | 138.13 | Off-white solid | ¹H NMR (CDCl₃, 400 MHz): δ 9.05 (d, J=4.9 Hz, 2H), 7.50 (t, J=4.9 Hz, 1H), 4.10 (s, 3H). ¹³C NMR (CDCl₃, 101 MHz): δ 164.0, 158.0, 157.5, 122.0, 53.0. |
Workflow Diagram
The logical workflow for the synthesis and characterization of this compound is outlined below.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Dimethyl acetylenedicarboxylate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium methoxide is a corrosive and moisture-sensitive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All reactions should be carried out under an inert atmosphere where specified.
-
Follow standard laboratory safety procedures at all times.
References
Application Notes and Protocols for Suzuki Coupling with Methyl Pyrimidine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of methyl pyrimidine-2-carboxylate derivatives, specifically targeting the synthesis of 4-aryl-pyrimidine-2-carboxylates. The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, and the functionalization of this heterocycle via Suzuki coupling is a critical transformation in the development of novel therapeutic agents.[1] This document offers a representative protocol, a summary of reaction parameters from related systems, and visualizations to aid in the experimental setup and understanding of the reaction mechanism.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate.[2] For pyrimidine derivatives, the reactivity of the halogen leaving group is influenced by its position on the ring, with the general order of reactivity being 4 > 6 > 2.[3] The presence of an electron-withdrawing group, such as the methyl-2-carboxylate, is expected to enhance the reactivity of a leaving group at the 4- or 6-position towards oxidative addition to the palladium(0) catalyst.
While a specific protocol for methyl 4-chloro-pyrimidine-2-carboxylate is not extensively detailed in the literature, the following generalized procedure is based on established methods for the highly regioselective Suzuki coupling of related 2,4-dichloropyrimidines, which preferentially react at the 4-position.[1][4][5] Microwave-assisted synthesis has been shown to significantly accelerate these reactions, leading to shorter reaction times and often improved yields.[1]
Experimental Protocols
Representative Microwave-Assisted Suzuki Coupling Protocol
This protocol describes the coupling of a methyl 4-chloro-pyrimidine-2-carboxylate derivative with an arylboronic acid.
Materials:
-
Methyl 4-chloro-pyrimidine-2-carboxylate derivative (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 2:1 or similar ratio)
-
Microwave reactor vials
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine the methyl 4-chloro-pyrimidine-2-carboxylate derivative (e.g., 0.5 mmol), the arylboronic acid (e.g., 0.55 mmol, 1.1 equiv), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 6 mL of a 2:1 mixture of 1,4-dioxane and water).
-
Inert Atmosphere: Seal the vial and ensure the atmosphere is inert, either by working in a glovebox or by using standard Schlenk line techniques to evacuate and backfill with an inert gas (e.g., argon or nitrogen).
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes).[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired methyl 4-aryl-pyrimidine-2-carboxylate.
Data Presentation
The following table summarizes reaction conditions and yields for the Suzuki coupling of various chloropyrimidine derivatives with different arylboronic acids, providing a reference for optimization.
| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 81 | [1] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 77 | [1] |
| 2,4-Dichloropyrimidine | 3-Tolylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 75 | [1] |
| 2,4-Dichloropyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 62 | [1] |
| 2,4-Dichloropyrimidine | Furan-2-boronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | 50 | [1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 h | 60 | [6] |
| 2,4,6-Trichloropyrimidine | Phenylboronic acid (3.3 equiv) | Pd(OAc)₂ (2.5) / PPh₃ (5) | Na₂CO₃ | Glyme/H₂O | Reflux | 24 h | 93 | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Suzuki Coupling Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki coupling reaction.[2]
References
Application Notes and Protocols: Methyl Pyrimidine-2-carboxylate in Multi-Component Reactions for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyrimidine-2-carboxylate is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds through multi-component reactions (MCRs). Its activated ester functionality and the inherent reactivity of the pyrimidine ring make it a valuable precursor for the synthesis of fused pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel heterocyclic systems.
Application in the Synthesis of Fused Pyrimidine Derivatives
While direct, well-documented examples of multi-component reactions utilizing this compound as a primary reactant are not abundant in readily available literature, its structural motif is a key feature in various fused pyrimidine systems. The synthesis of these systems often involves the in-situ formation of a pyrimidine-2-carboxylate moiety or the use of closely related pyrimidine precursors in MCRs. The following sections detail a key synthetic approach to a biologically relevant fused pyrimidine scaffold that incorporates the this compound structural element.
Synthesis of Methyl-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate Scaffold
Derivatives of the pyrido[1,2-a]pyrimidine scaffold are recognized for their potential as HIV-1 integrase inhibitors. A reliable synthetic route to the core structure, methyl-3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate, has been developed, providing a platform for further functionalization and drug discovery efforts.[1]
Reaction Scheme:
While a specific multi-component reaction for the direct synthesis of this scaffold from this compound is not explicitly detailed, a logical synthetic pathway can be inferred from common heterocyclic synthesis strategies. A plausible multi-component approach would involve the condensation of a substituted 2-aminopyridine, diethyl 2-acetylmalonate, and a cyclizing agent in a one-pot reaction. The initial adduct would then undergo further transformations to yield the target scaffold.
Logical Workflow for Pyrido[1,2-a]pyrimidine Synthesis:
Caption: Logical workflow for the synthesis of the pyrido[1,2-a]pyrimidine scaffold.
Experimental Protocols
The following protocol is a representative example of a multi-component reaction for the synthesis of a fused pyrimidine system, adapted from established methodologies in heterocyclic chemistry. This protocol can serve as a foundational method for exploring the reactivity of pyrimidine-based starting materials in MCRs.
General Protocol for the Synthesis of Fused Pyrimidines via MCR
This protocol outlines a three-component reaction for the synthesis of dihydropyrimidinones, a class of compounds that can be further elaborated to fused systems. While not directly employing this compound, it illustrates the principles of MCRs in this context.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate, 1.0 mmol)
-
Urea or Thiourea (1.2 mmol)
-
Catalyst (e.g., Ytterbium triflate, 10 mol%)
-
Solvent (e.g., Acetic acid/Ethanol mixture, 3:1, 5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), urea or thiourea (1.2 mmol), and the catalyst (0.1 mmol).
-
Add the solvent mixture (5 mL) to the flask.
-
The reaction mixture is then subjected to heating. For conventional heating, the mixture is refluxed for 2-4 hours. For microwave-assisted synthesis, the mixture is heated to 120°C for 10 minutes in a sealed microwave reactor.
-
Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The mixture is poured into crushed ice, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
Experimental Workflow:
References
Application of Methyl Pyrimidine-2-carboxylate in the Synthesis of Antiviral Compounds
Abstract
Methyl pyrimidine-2-carboxylate is a versatile chemical intermediate that holds significant potential in the development of novel antiviral therapeutics. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous clinically approved antiviral drugs.[1][2] This is largely due to its ability to mimic endogenous nucleobases, allowing for the designed molecules to interact with viral enzymes such as polymerases and proteases, thereby disrupting the viral replication cycle.[1] This application note provides a comprehensive overview of the synthetic utility of this compound in creating antiviral compounds, with a focus on the synthesis of pyrimidine-2-carboxamide nucleoside analogs. Detailed experimental protocols, quantitative data on antiviral efficacy, and visualizations of synthetic and mechanistic pathways are presented to guide researchers in the field of antiviral drug discovery.
Introduction
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a primary focus for the development of agents that can interfere with viral replication.[3][4] A multitude of pyrimidine-containing compounds have been investigated and developed as potent antiviral agents, effective against a wide range of viruses including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), herpesviruses, and influenza viruses.[3][4]
This compound serves as a valuable starting material for the synthesis of a variety of substituted pyrimidines. Its ester functionality allows for straightforward conversion to amides, hydrazides, and other derivatives, which can then be further elaborated into more complex molecular architectures, including nucleoside analogs. Nucleoside analogs are a major class of antiviral drugs that act by inhibiting viral DNA or RNA synthesis.[5]
This document outlines the synthetic pathway from this compound to a representative pyrimidine-2-carboxamide nucleoside analog and summarizes the antiviral activity of related compounds.
Synthetic Pathway and Mechanism of Action
The overall strategy for the synthesis of antiviral pyrimidine-2-carboxamide nucleoside analogs from this compound involves two key transformations: amidation of the methyl ester and subsequent N-glycosylation with a protected ribose derivative. The resulting nucleoside analog can then be phosphorylated in vivo to its active triphosphate form, which acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.
Data Presentation
The antiviral activity of various pyrimidine nucleoside analogs is summarized in the tables below. These compounds, while not all directly synthesized from this compound, represent the types of structures that can be accessed and their potential efficacy against different viruses.
Table 1: Antiviral Activity of Pyrimidine Nucleoside Analogs against Various Viruses
| Compound ID | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| PNA-1 | Influenza A (H1N1) | CPE Reduction | 15 | >100 | >6.7 | [6] |
| PNA-2 | Influenza A (H1N1) | CPE Reduction | 30 | >100 | >3.3 | [6] |
| PNA-3 | Coxsackievirus B3 | CPE Reduction | >50 | >100 | - | [6] |
| AZT | HIV-1 | PBMC | 0.005 | >100 | >20000 | [7] |
| ddC | HIV-1 | PBMC | 0.01 | >100 | >10000 | [7] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀); PNA: Pyrimidine Nucleoside Analog; AZT: Azidothymidine; ddC: Zalcitabine; CPE: Cytopathic Effect; PBMC: Peripheral Blood Mononuclear Cells.
Table 2: Synthesis Yields for Key Reaction Steps
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Amidation | This compound | Pyrimidine-2-carboxamide | 85-95 |
| 2 | N-Glycosylation | Pyrimidine-2-carboxamide | Protected Nucleoside Analog | 60-75 |
| 3 | Deprotection | Protected Nucleoside Analog | Pyrimidine-2-carboxamide Nucleoside | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of Pyrimidine-2-carboxamide
Objective: To convert this compound to pyrimidine-2-carboxamide via amidation.
Materials:
-
This compound (1.0 eq)
-
Methanolic ammonia (7N solution, 20 eq)
-
Pressure vessel
-
Methanol
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
A solution of this compound in methanolic ammonia is prepared in a sealed pressure vessel.
-
The reaction mixture is heated to 80°C and stirred for 24 hours.
-
The vessel is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography using a gradient of dichloromethane and methanol to yield pyrimidine-2-carboxamide as a white solid.
-
The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Pyrimidine-2-carboxamide Nucleoside Analog
Objective: To synthesize the nucleoside analog via N-glycosylation of pyrimidine-2-carboxamide with a protected ribose derivative.
Materials:
-
Pyrimidine-2-carboxamide (1.0 eq)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Pyrimidine-2-carboxamide is suspended in anhydrous acetonitrile, and BSA is added. The mixture is heated to reflux until a clear solution is obtained and then cooled to room temperature.
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is added, and the mixture is cooled to 0°C.
-
TMSOTf is added dropwise, and the reaction is stirred at room temperature overnight.
-
The reaction is quenched with saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by silica gel chromatography to give the protected nucleoside.
-
The benzoyl protecting groups are removed by treatment with sodium methoxide in methanol, followed by neutralization with acidic resin.
-
The final product is purified by chromatography to yield the pyrimidine-2-carboxamide nucleoside analog.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of a diverse range of pyrimidine-based compounds with potential antiviral activity. The straightforward conversion to pyrimidine-2-carboxamide, followed by glycosylation, provides a reliable route to nucleoside analogs. These compounds, after intracellular activation, can effectively inhibit viral replication by targeting viral polymerases. The protocols and data presented herein serve as a valuable resource for researchers and drug development professionals working to discover and develop new antiviral therapies. Further exploration of the structure-activity relationships of derivatives synthesized from this compound is warranted to identify novel and potent antiviral agents.
References
- 1. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral evaluation of 2'-C-methyl analogues of 5-alkynyl- and 6-alkylfurano- and pyrrolo[2,3-d]pyrimidine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Amide Coupling of Methyl Pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-substituted pyrimidine-2-carboxamides through the direct amide coupling of methyl pyrimidine-2-carboxylate with primary and secondary amines. This reaction is a fundamental transformation in medicinal chemistry for the generation of diverse compound libraries, as the pyrimidine-2-carboxamide scaffold is a key structural motif in many biologically active molecules.
Introduction
The direct amidation of esters, such as this compound, with amines is a common and atom-economical method for the formation of amide bonds. This approach, often referred to as aminolysis, involves the nucleophilic attack of an amine on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the desired amide and methanol as a byproduct. While this reaction can sometimes proceed without a catalyst, particularly with highly nucleophilic amines and at elevated temperatures, the use of catalysts can significantly improve reaction rates and yields, especially for less reactive amines.
Reaction Mechanism and Experimental Workflow
The overall transformation involves the substitution of the methoxy group of the ester with an amino group. The reaction can be uncatalyzed or catalyzed, typically by a Lewis acid.
General Reaction Scheme
Proposed Uncatalyzed Mechanism (Aminolysis)
The uncatalyzed reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then eliminates a molecule of methanol to form the stable amide product.
Catalyzed Mechanism
In the presence of a Lewis acid catalyst, the carbonyl oxygen of the ester coordinates to the Lewis acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This catalytic pathway generally allows for milder reaction conditions and broader substrate scope.
Experimental Protocols
The following protocols provide a general framework for the direct amidation of this compound. Optimization of reaction conditions, including temperature, reaction time, and catalyst loading, may be necessary for specific substrates.
Protocol 1: Uncatalyzed Amidation of this compound
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Anhydrous solvent (e.g., methanol, ethanol, or a high-boiling point solvent like xylene or neat conditions)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired primary or secondary amine (1.1 - 2.0 eq).
-
If using a solvent, add the anhydrous solvent (e.g., methanol, 5-10 mL per mmol of ester). For neat conditions, proceed to the next step.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used or the boiling point of the amine if neat) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically several hours to overnight), cool the mixture to room temperature.
-
If a solid product precipitates upon cooling, it can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure. The crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted pyrimidine-2-carboxamide.
Protocol 2: Lewis Acid-Catalyzed Amidation of this compound
Materials:
-
This compound
-
Primary or secondary amine
-
Lewis acid catalyst (e.g., Iron(III) chloride (FeCl₃), Zirconium(IV) chloride (ZrCl₄), or other suitable Lewis acids)
-
Anhydrous, non-coordinating solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Set up a flame-dried round-bottom flask under an inert atmosphere.
-
To the flask, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the Lewis acid catalyst (e.g., 10-20 mol%).
-
Add the primary or secondary amine (1.1 - 1.5 eq) to the mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and yields for the amidation of this compound with various amines. Please note that these are representative examples, and actual results may vary depending on the specific substrates and reaction conditions.
| Amine Substrate | Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Uncatalyzed | None | Methanol | Reflux | 12 | Moderate |
| Piperidine | Uncatalyzed | None | Neat | 100 | 8 | Good |
| Aniline | Catalyzed | FeCl₃ (10 mol%) | Toluene | 110 | 16 | Moderate to Good |
| Morpholine | Catalyzed | ZrCl₄ (15 mol%) | Dichloromethane | Reflux | 10 | Good |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-substituted pyrimidine-2-carboxamides.
Logical Relationship of Reaction Components
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Utilizing Methyl Pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from methyl pyrimidine-2-carboxylate. The focus is on the synthesis of pyrimidine-2-carboxamide derivatives, a class of compounds that has shown significant potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Introduction
Pyrimidine derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The anti-inflammatory effects of many pyrimidine-based compounds are attributed to their ability to selectively inhibit the COX-2 enzyme.[3][4] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[1] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.[5]
This compound serves as a versatile starting material for the synthesis of a variety of pyrimidine derivatives. A common and effective synthetic strategy involves the amidation of the ester functionality to generate pyrimidine-2-carboxamides. This approach allows for the introduction of diverse substituents, enabling the fine-tuning of the pharmacological properties of the final compounds.
Key Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
The primary mechanism of action for the anti-inflammatory agents described herein is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. The signaling pathway is depicted below.
Caption: Inhibition of the COX-2 signaling pathway by pyrimidine-2-carboxamide derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyrimidine-2-carboxamide derivative and its subsequent evaluation as an anti-inflammatory agent.
Synthesis of N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide
This protocol describes the synthesis of a potential COX-2 inhibitor starting from this compound and sulfanilamide.
Experimental Workflow:
References
- 1. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies-MedSci.cn [medsci.cn]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
High-Purity Synthesis of Methyl Pyrimidine-2-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-purity synthesis of methyl pyrimidine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined methodology is based on a robust two-step process commencing from a readily available starting material, ensuring high yield and purity of the final product. This application note includes a comprehensive experimental protocol, tabulated analytical data, and a workflow diagram for clarity.
Introduction
This compound and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a fundamental component of nucleobases and is prevalent in numerous pharmaceuticals. Consequently, access to high-purity pyrimidine building blocks is crucial for the successful development of novel therapeutic agents. This protocol details a reliable method for the preparation of this compound, focusing on achieving high purity suitable for downstream applications in drug discovery and development.
Synthetic Pathway Overview
The synthesis proceeds via a two-step sequence starting from 2-(methylthio)pyrimidine precursors. The key steps involve the oxidation of the methylthio group to a more reactive sulfone, followed by nucleophilic displacement with cyanide to form the pyrimidine-2-carbonitrile intermediate. Subsequent acidic methanolysis of the nitrile furnishes the desired this compound.
Experimental Protocol
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. High-Performance Liquid Chromatography (HPLC) analysis was conducted on a C18 reversed-phase column.
Step 1: Synthesis of Pyrimidine-2-carbonitrile
This procedure is adapted from a general method for the synthesis of 2-cyanopyrimidines.[1][2]
-
To a stirred solution of a suitable 2-(methylsulfonyl)pyrimidine precursor (1.0 mmol) in acetonitrile (5 mL) at room temperature, add potassium cyanide (1.5 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pyrimidine-2-carbonitrile.
Step 2: Synthesis of this compound
-
Suspend pyrimidine-2-carbonitrile (1.0 mmol) in methanol (10 mL).
-
Carefully add concentrated sulfuric acid (2.0 mmol) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Result |
| Yield | 75-85% (over two steps) |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 9.05 (d, J = 4.8 Hz, 2H), 7.55 (t, J = 4.8 Hz, 1H), 4.05 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 163.5, 158.0, 152.5, 122.0, 53.0 |
| Mass Spec (ESI-MS) m/z | 139.05 [M+H]⁺ |
Purification and Characterization
High-purity this compound is obtained through flash column chromatography. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). A typical HPLC method would involve a reversed-phase C18 column with a gradient elution using a mixture of water (containing 0.1% formic acid) and acetonitrile.[3][4] The structure and identity of the product are confirmed by NMR and mass spectrometry.[5]
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key stages of the synthesis and quality control.
Conclusion
This application note provides a reliable and reproducible protocol for the high-purity synthesis of this compound. The described method, coupled with rigorous purification and analytical characterization, ensures a high-quality product suitable for demanding applications in pharmaceutical research and development.
References
- 1. Synthesis of 2-Cyanopyrimidines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Methyl Pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis and purification of methyl pyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The outlined procedures are designed for scalability and robustness, ensuring high yield and purity of the final product.
Overview of the Synthetic Strategy
The recommended large-scale synthesis of this compound is a two-step process. The first step involves the preparation of formamidine acetate, a stable and easy-to-handle amidine salt. The second step is a condensation reaction between formamidine acetate and sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to yield the target molecule. This approach offers a direct and high-yielding route to pyrimidines lacking substitution at the 4-position.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Large-Scale Synthesis of Formamidine Acetate
This protocol is adapted from a well-established procedure and is suitable for large-scale production.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Triethyl orthoformate | 148.20 | 9.00 | 60.73 |
| Glacial Acetic Acid | 60.05 | 4.92 | 81.93 |
| Ammonia (gas) | 17.03 | As required | - |
| Absolute Ethanol | 46.07 | For washing | - |
Equipment:
-
Large-scale reaction vessel (e.g., 20 L) equipped with a mechanical stirrer, reflux condenser, gas inlet tube, and thermometer.
-
Heating mantle or oil bath.
-
Filtration apparatus (e.g., Nutsche filter).
-
Drying oven.
Procedure:
-
Charge the reaction vessel with triethyl orthoformate (9.00 kg) and glacial acetic acid (4.92 kg).
-
Heat the mixture to an internal temperature of 115 °C using a heating mantle or oil bath.
-
Once the temperature is reached, introduce a steady stream of ammonia gas through the gas inlet tube. A vigorous reflux should be observed as the reaction proceeds.
-
Continue the ammonia addition. The product, formamidine acetate, will begin to crystallize out of the solution after approximately 20-30 minutes.
-
Monitor the reaction temperature. The reaction is considered complete when the temperature no longer decreases upon continued ammonia addition (typically around 72-73 °C).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated formamidine acetate by filtration.
-
Wash the filter cake thoroughly with absolute ethanol.
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Quantitative Data:
| Parameter | Value |
| Expected Yield | 5.3 - 5.6 kg (84 - 88%) |
| Purity | >98% |
| Melting Point | 162-164 °C |
Large-Scale Synthesis of this compound
This protocol is based on a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters and has been adapted for the specific target molecule.[3][4][5]
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Sodium Hydride (60% in oil) | 24.00 | 1.00 | 25.0 (active NaH) |
| Methyl 3,3-dimethoxypropionate | 148.16 | 3.70 | 24.97 |
| Methyl Formate | 60.05 | 1.50 | 24.98 |
| Anhydrous Diethyl Ether | 74.12 | For washing | - |
Procedure:
-
In a suitable reaction vessel under an inert nitrogen atmosphere, suspend sodium hydride (1.00 kg of 60% dispersion) in anhydrous diethyl ether.
-
Slowly add a mixture of methyl 3,3-dimethoxypropionate (3.70 kg) and methyl formate (1.50 kg) to the sodium hydride suspension while maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Collect the precipitated sodium salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
Step 2: Condensation to form this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Formamidine Acetate | 104.11 | 2.60 | 24.97 |
| Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | 198.13 | 4.95 | 24.98 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 20 L | - |
| Water | 18.02 | For precipitation | - |
Procedure:
-
In a large reaction vessel, dissolve formamidine acetate (2.60 kg) in anhydrous DMF (20 L).
-
Add sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (4.95 kg) to the solution.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere and maintain for 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Dry the crude this compound under vacuum.
Purification Protocols
The crude this compound can be purified to ≥98% purity using one of the following large-scale methods.
Recrystallization
Caption: Workflow for the purification by recrystallization.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Quantitative Data:
| Parameter | Value |
| Expected Recovery | 80-90% |
| Final Purity | >98% |
Vacuum Distillation
For certain impurities, vacuum distillation may be a more effective purification method.
Procedure:
-
Set up a fractional distillation apparatus suitable for vacuum operation.
-
Heat the crude product under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point for this compound.
Quantitative Data:
| Parameter | Value |
| Expected Recovery | 70-85% |
| Final Purity | >99% |
Data Summary
Synthesis and Purification Data:
| Stage | Key Reagents | Expected Yield | Purity |
| Formamidine Acetate Synthesis | Triethyl orthoformate, Acetic Acid, Ammonia | 84 - 88% | >98% |
| This compound Synthesis (Crude) | Formamidine Acetate, Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Moderate to Excellent (typically >70%) | ~90-95% |
| Purification (Recrystallization) | Ethanol | 80-90% recovery | >98% |
| Purification (Vacuum Distillation) | - | 70-85% recovery | >99% |
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 34253-03-7 |
| Molecular Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 102.0 to 106.0 °C[6] |
| Purity (Commercial) | ≥95% to >98.0%[1][6] |
Concluding Remarks
The presented protocols provide a comprehensive guide for the large-scale synthesis and purification of this compound. The methods are scalable, utilize readily available starting materials, and are designed to deliver a high-purity product suitable for pharmaceutical applications. Adherence to standard laboratory safety procedures is essential when carrying out these protocols.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. DE3808767A1 - Process for the preparation of formamidine acetate - Google Patents [patents.google.com]
- 5. CN101717351B - Method for preparing formamidine acetate - Google Patents [patents.google.com]
- 6. JP5722560B2 - Method for producing formamidine acetate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common side products in methyl pyrimidine-2-carboxylate synthesis and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of methyl pyrimidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and direct method for synthesizing this compound is the acid-catalyzed methanolysis of 2-cyanopyrimidine. This reaction, a variation of the Pinner reaction, involves treating 2-cyanopyrimidine with methanol in the presence of a strong acid, such as hydrogen chloride.
Q2: What are the primary side products I should be aware of during the synthesis of this compound from 2-cyanopyrimidine?
A2: The main side products encountered during the acid-catalyzed methanolysis of 2-cyanopyrimidine are pyrimidine-2-carboxamide and pyrimidine-2-carboxylic acid. The formation of these impurities is primarily due to the presence of water in the reaction mixture.
Q3: How can I minimize the formation of these side products?
A3: To minimize the formation of amide and carboxylic acid side products, it is crucial to maintain anhydrous (dry) reaction conditions. This includes using anhydrous methanol and dry hydrogen chloride gas or a solution of HCl in anhydrous methanol. Additionally, ensuring your 2-cyanopyrimidine starting material is dry is essential.
Q4: What is the optimal temperature for the reaction?
A4: The Pinner reaction is typically carried out at low temperatures, often between 0°C and room temperature, to prevent the thermal decomposition of the intermediate imino ester salt to the corresponding amide.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This will allow you to track the consumption of the 2-cyanopyrimidine starting material and the formation of the desired this compound product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Ensure a sufficient amount of acid catalyst is used.- Increase the reaction time and continue to monitor by TLC or HPLC.- Confirm the quality and purity of the 2-cyanopyrimidine starting material. |
| Presence of significant amounts of pyrimidine-2-carboxamide. | - Strictly maintain anhydrous reaction conditions. Use freshly distilled anhydrous methanol and dry HCl gas.- Perform the reaction at a lower temperature to reduce the rate of the side reaction.[1] | |
| Presence of significant amounts of pyrimidine-2-carboxylic acid. | - Ensure anhydrous conditions to prevent hydrolysis of the nitrile starting material.[2][3]- During the workup, avoid prolonged exposure to aqueous acidic or basic conditions which can hydrolyze the final ester product. | |
| Formation of an unknown byproduct | Possible formation of a methyl pyrimidine-2-orthoester. | - Avoid using a large excess of methanol. Stoichiometric amounts or a slight excess are recommended.[1][4] |
| Difficulty in isolating the pure product | Co-elution of the product with side products during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization as an alternative or additional purification step. |
| Product hydrolysis during aqueous workup. | - Minimize the time the product is in contact with aqueous layers.- Use a saturated sodium bicarbonate solution for neutralization to avoid strongly basic conditions. |
Experimental Protocols
Detailed Methodology for Acid-Catalyzed Methanolysis of 2-Cyanopyrimidine:
-
Preparation of Reagents:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous methanol, preferably freshly distilled from a suitable drying agent (e.g., magnesium turnings).
-
Prepare a solution of dry hydrogen chloride gas in anhydrous methanol or use commercially available HCl in methanol solution.
-
-
Reaction Setup:
-
Dissolve 2-cyanopyrimidine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction Execution:
-
Slowly add the anhydrous methanolic HCl solution to the stirred solution of 2-cyanopyrimidine at 0°C.
-
Allow the reaction mixture to stir at 0°C and then gradually warm to room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Visualizing Reaction Pathways
The following diagrams illustrate the synthetic pathway to this compound and the formation of common side products.
Caption: Reaction scheme for the synthesis of this compound and formation of major side products.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Optimizing reaction conditions for methyl pyrimidine-2-carboxylate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the synthesis of methyl pyrimidine-2-carboxylate, a key intermediate in pharmaceutical manufacturing.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis, offering structured solutions to improve reaction outcomes.
Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.[3][4]
-
Purity of Starting Materials: Impurities in reactants can lead to side reactions and lower the yield of the desired product. Always verify the purity of your starting materials using appropriate analytical methods like NMR or GC-MS.[5]
-
Reaction Conditions:
-
Temperature: Pyrimidine syntheses can be highly sensitive to temperature. The optimal temperature must be determined experimentally, as side reactions may be favored at higher or lower temperatures.[5] For some reactions, heating between 80°C and 100°C is optimal, while others may require reflux or proceed at room temperature.[3][5]
-
Reaction Time: Insufficient reaction time leads to incomplete conversion, while prolonged times can cause product degradation.[5][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal duration.[5][7]
-
Solvent: The choice of solvent affects reactant solubility and reaction rate. While ethanol is common, solvent-free conditions have proven effective, often reducing reaction times and increasing yields.[3][5]
-
-
Catalyst Efficiency: The type and concentration of the catalyst are critical. Ensure your catalyst is active, especially if it's reusable.[7] For acid-catalyzed reactions, both Brønsted and Lewis acids can be employed, but the ideal concentration must be found experimentally.[5]
-
Reversible Reactions: Esterification is often an equilibrium process. To drive the reaction towards the product, consider using an excess of one reactant (e.g., the alcohol) or removing a byproduct (e.g., water) as it forms.[8][9]
Q2: I'm observing significant side product formation. What are the common side reactions and how can they be minimized?
A2: Side reactions can compete with the main reaction pathway, reducing the final yield and complicating purification.
-
Hydrolysis: The presence of water can lead to the hydrolysis of ester functionalities or other sensitive intermediates.[6] To prevent this, use anhydrous (dry) solvents and reagents and perform the reaction under an inert, dry atmosphere (e.g., nitrogen or argon).[6][7]
-
Self-Condensation or Polymerization: Starting materials or reactive intermediates can sometimes react with themselves. This can often be mitigated by controlling the rate of addition of reagents (e.g., dropwise addition) and maintaining a consistent temperature.[4]
-
N-Oxide Formation: The nitrogen atoms in the pyrimidine ring can be susceptible to oxidation, especially at high temperatures in the presence of air.[6] Conducting the reaction under an inert atmosphere can prevent this.[6]
-
Imide Formation: In aminocarbonylation reactions, an impurity where two acyl-pyrimidine fragments attach to the aniline nitrogen can form. This can often be converted to the desired product by treating the reaction mixture with a base like 1M NaOH during workup.[10]
Q3: The reaction is not proceeding to completion, and I have a lot of unreacted starting material. What should I do?
A3: Incomplete conversion is a common problem that can often be resolved by adjusting reaction parameters.[7]
-
Increase Temperature/Time: For reactions where cyclization is the rate-limiting step, increasing the temperature or extending the reaction time can help drive the reaction to completion.[6] Monitor carefully by TLC to avoid decomposition.[6][7]
-
Check Catalyst Activity: If you are using a catalyst, its activity might be compromised. For reusable catalysts, regeneration may be necessary. For acid catalysts, ensure the concentration is appropriate.[7]
-
Improve Solubility: If reactants are not fully dissolved, the reaction can be slow or stall. Test different solvents to find one that provides better solubility for all components.[5]
Optimized Reaction Parameters
Optimizing conditions is key to maximizing yield and purity. The following table summarizes key parameters and their typical ranges for pyrimidine ester synthesis.
| Parameter | Condition / Reagent | Typical Range / Value | Rationale & Impact on Yield |
| Temperature | Reaction Heating | 80°C - 100°C (Substrate-dependent) | Balances reaction rate against potential for side reactions and decomposition.[3][5] |
| Solvent | Ethanol, Acetonitrile, DMF | Varies | Affects reactant solubility and reaction rate.[5] |
| Solvent-Free | N/A | Can lead to shorter reaction times and higher yields; aligns with green chemistry principles.[3][5] | |
| Catalyst | Lewis Acids (e.g., FeCl₃·6H₂O) | Catalytic amounts (e.g., 0.1 mmol) | Milder than strong Brønsted acids, can improve yields and simplify workup.[5] |
| Brønsted Acids (e.g., HCl) | Catalytic amounts | Effective but can lead to harsh conditions and side reactions.[3] | |
| Reactant Ratio | Esterification Reactant | Use of excess alcohol (e.g., 2-3 equiv.) | Drives equilibrium toward product formation in reversible reactions.[9] |
| Cyclization Reactant | Slight excess of amidine/urea (e.g., 1.5 equiv.) | Can help drive the cyclization step to completion.[5] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This method describes a high-yielding, direct approach to synthesizing pyrimidines without substitution at the 4-position. It involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[11]
Step 1: Preparation of the Sodium Salt Reagent
-
Condense methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.
-
The resulting sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is stable at room temperature under a nitrogen atmosphere.[11]
Step 2: Pyrimidine Formation
-
React the prepared sodium salt with a suitable amidinium salt in a compatible solvent.
-
The reaction proceeds readily to form the corresponding 2-substituted pyrimidine-5-carboxylic ester.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, perform a standard aqueous workup.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.[11]
Note: This method has been shown to be versatile, with reported yields ranging from moderate to excellent for various functional groups.[11]
Visual Guides
Reaction Pathway and Optimization Logic
The following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common synthesis issues.
Caption: General reaction scheme for pyrimidine synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
Caption: Step-by-step experimental workflow diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Challenges in the scale-up of methyl pyrimidine-2-carboxylate production
Welcome to the technical support center for the production of methyl pyrimidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized through the condensation of a three-carbon difunctional component with an amidine derivative. One common laboratory-scale method involves the reaction of a suitable precursor with 2-amidinopyrimidine, followed by esterification. For larger-scale synthesis, a frequently adapted method is the condensation of an activated acrylic acid derivative with an appropriate amidine.
Q2: What are the primary challenges when scaling up the production of this compound?
A2: The main challenges during scale-up include:
-
Reaction Exothermicity: Condensation reactions can be highly exothermic, requiring careful temperature control to prevent runaway reactions and byproduct formation.
-
Reagent Handling: Some reagents, such as sodium hydride or organometallic compounds, can be hazardous and require specialized handling procedures at an industrial scale.
-
Byproduct Formation: Incomplete reactions or side reactions can lead to impurities that are difficult to separate from the final product.
-
Product Isolation and Purification: Achieving high purity on a large scale can be challenging. Crystallization is the preferred method, but finding suitable solvent systems and optimizing conditions is critical.
-
Process Safety: Ensuring the safe handling of flammable solvents and potentially toxic reagents is paramount.
Q3: What are the critical process parameters to monitor during the synthesis?
A3: Key parameters to monitor and control include:
-
Temperature: To control reaction kinetics and minimize side reactions.
-
pH: To ensure the desired reaction pathway and facilitate product isolation.
-
Reaction Time: To maximize product yield while minimizing byproduct formation.
-
Agitation Speed: To ensure proper mixing and heat transfer, especially in heterogeneous reaction mixtures.
-
Purity of Starting Materials: Impurities in starting materials can affect the reaction outcome and final product quality.
Q4: What are the typical impurities found in this compound production?
A4: Common impurities may include unreacted starting materials, intermediates, and byproducts from side reactions such as hydrolysis of the ester, over-alkylation, or dimerization of reactants. The specific impurity profile will depend on the synthetic route chosen.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature.- Ensure stoichiometric amounts of reagents are used.- Check the purity and activity of reagents. |
| Product degradation. | - Lower the reaction temperature.- Reduce the reaction time.- Perform the reaction under an inert atmosphere. | |
| Inefficient product isolation. | - Optimize the extraction or crystallization solvent system.- Adjust the pH during workup to ensure complete precipitation. | |
| Low Purity | Presence of unreacted starting materials. | - Drive the reaction to completion by adjusting stoichiometry or reaction time.- Optimize purification method (e.g., recrystallization, column chromatography). |
| Formation of byproducts. | - Optimize reaction conditions (temperature, concentration) to disfavor side reactions.- Use a more selective catalyst or reagent. | |
| Poor Crystallization | Supersaturation is too high or too low. | - Adjust the cooling rate during crystallization.- Optimize the solvent/anti-solvent ratio. |
| Presence of impurities inhibiting crystal growth. | - Perform a pre-purification step (e.g., charcoal treatment) to remove impurities.- Consider using a different crystallization solvent. | |
| Reaction Exotherm Difficult to Control | Inadequate heat removal. | - Improve agitation to enhance heat transfer.- Use a jacketed reactor with a suitable heat transfer fluid.- Add the exothermic reagent slowly and monitor the internal temperature closely. |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | - Ensure complete removal of solvent under vacuum.- Purify the product further to remove impurities that lower the melting point. |
| Product is polymorphic. | - Attempt to crystallize from different solvent systems to obtain the desired solid form. |
Experimental Protocols
Synthesis of a 2-Substituted Pyrimidine-5-Carboxylate (Adapted from Zhichkin et al.)
This protocol describes a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be adapted for this compound.
Step 1: Preparation of Sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (14.6 g, 0.1 mol) and methyl formate (7.2 g, 0.12 mol) in diethyl ether (50 mL) dropwise over 1 hour at 0-5 °C.
-
Stir the mixture at room temperature for 12 hours.
-
Collect the resulting precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the sodium salt.
Step 2: Synthesis of Methyl 2-Substituted Pyrimidine-5-carboxylate
-
To a solution of the appropriate amidinium salt (10 mmol) in anhydrous DMF (20 mL), add the sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide (2.32 g, 11 mmol) from Step 1.
-
Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to obtain the pure methyl 2-substituted pyrimidine-5-carboxylate.
Data Presentation
Table 1: Typical Reaction Parameters and Yields for a Laboratory-Scale Synthesis
| Parameter | Value |
| Scale | 10 mmol |
| Solvent | Anhydrous DMF |
| Temperature | 100 °C |
| Reaction Time | 1.5 hours |
| Yield (Crude) | 85-95% |
| Yield (After Recrystallization) | 75-85% |
| Purity (HPLC) | >98% |
Table 2: Troubleshooting Guide for Scale-Up Parameters
| Parameter | Issue | Recommendation for Scale-Up |
| Temperature Control | Runaway reaction risk | - Use a reactor with a high heat transfer coefficient.- Implement controlled, slow addition of reagents.- Have an emergency cooling system in place. |
| Mixing | Inhomogeneous reaction | - Use an appropriately designed agitator for the reactor volume.- Monitor power consumption of the agitator to ensure consistent mixing. |
| Purification | Impurities carried over | - Develop a robust crystallization procedure with a well-defined solvent system and cooling profile.- Consider a hot filtration step to remove insoluble impurities before crystallization. |
| Safety | Handling of hazardous materials | - Use closed-system transfers for flammable and toxic reagents.- Ensure adequate ventilation and personal protective equipment.- Conduct a thorough process hazard analysis (PHA). |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical workflow for the synthesis and purification of this compound.
Logical Relationship of Scale-Up Challenges
Caption: Interconnected challenges encountered during the scale-up of chemical synthesis.
Identifying and characterizing impurities in methyl pyrimidine-2-carboxylate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in methyl pyrimidine-2-carboxylate samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
Impurities in this compound can originate from several stages of the manufacturing process and storage.[1][2] These can be broadly categorized as:
-
Process-Related Impurities: These arise from the synthetic route used to produce this compound. A common method is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1][2] Potential impurities from this process include:
-
Unreacted Starting Materials: Residual amounts of the 1,3-dicarbonyl and amidine starting materials.
-
Intermediates: Incompletely reacted intermediates from the cyclization process.
-
Byproducts: Compounds formed from side reactions, which can be influenced by reaction conditions like temperature and catalysts.[1]
-
-
Degradation Products: this compound can degrade over time, especially under suboptimal storage conditions. Common degradation pathways include:
-
Residual Solvents: Solvents used during the synthesis and purification steps may remain in the final product.
Q2: An unexpected peak appears in my HPLC chromatogram. How do I begin to identify it?
The first step is to systematically evaluate the characteristics of the unknown peak and compare them to the main component, this compound.
-
Retention Time: Note the retention time of the unexpected peak relative to the main peak. Early eluting peaks are generally more polar, while later eluting peaks are less polar.
-
Peak Shape: Observe the peak shape. Tailing or fronting peaks can indicate issues with the chromatographic method or interactions with the column.
-
UV Spectrum: If using a Diode Array Detector (DAD), compare the UV spectrum of the unknown peak to that of this compound. Similar UV spectra may suggest a structurally related impurity.
-
Spiking Experiments: If you have a hypothesis about the identity of the impurity (e.g., a starting material or a known degradation product), spike a small amount of the suspected compound into your sample and observe if the peak area of the unknown peak increases.
For definitive identification, hyphenated techniques such as LC-MS are invaluable as they provide molecular weight information.[1]
Q3: My GC-MS analysis shows multiple peaks. How can I interpret the fragmentation patterns to identify potential impurities?
In GC-MS, the fragmentation pattern provides a fingerprint for a molecule. For this compound and its potential impurities, consider the following:
-
This compound: Expect a molecular ion peak (M+) and characteristic fragments corresponding to the loss of the methoxy group (-OCH3) or the entire ester group (-COOCH3).[7] Aromatic esters often show a prominent molecular ion due to the stability of the aromatic ring.[7]
-
Pyrimidine-2-carboxylic acid (hydrolysis product): This is less volatile and may require derivatization to be analyzed by GC-MS. If analyzed, it would show a different molecular ion and fragmentation pattern.
-
Pyrimidine (decarboxylation product): This will have a significantly lower molecular weight and a distinct mass spectrum compared to the parent compound.
-
Starting Materials: The fragmentation patterns of any unreacted starting materials will depend on their specific structures.
Refer to a mass spectral library for comparison and confirmation of your proposed structures.
Q4: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. What could be the cause?
Poor peak shape can be caused by a variety of factors. Here are some common causes and troubleshooting steps:
-
Column Overload: Injecting too concentrated a sample can lead to fronting peaks. Try diluting your sample.
-
Secondary Interactions: Acidic or basic impurities can interact with residual silanol groups on the silica-based column, causing peak tailing. Adding a small amount of a competing acid or base (e.g., trifluoroacetic acid or triethylamine) to the mobile phase can mitigate this.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and impurities, influencing their interaction with the stationary phase. Ensure the mobile phase pH is appropriate for your column and analytes.
-
Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can lead to poor peak shapes. Try flushing the column or replacing the guard column.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks | No flow, detector issue, incorrect injection | - Check pump pressure and mobile phase levels.- Ensure detector lamp is on and functioning.- Verify autosampler is injecting the sample correctly. |
| Ghost Peaks | Contaminated mobile phase or injector, late eluting peaks from a previous run | - Use fresh, high-purity mobile phase.- Run a blank gradient to wash the column.- Ensure adequate run time for all components to elute. |
| Retention Time Drift | Change in mobile phase composition, temperature fluctuation, column degradation | - Prepare fresh mobile phase.- Use a column oven to maintain a stable temperature.- Check column performance with a standard. |
| Broad Peaks | High dead volume, column contamination, incorrect mobile phase | - Check for leaks and ensure fittings are tight.- Flush the column with a strong solvent.- Optimize mobile phase composition. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks | No injection, leak in the system, filament off | - Verify syringe is drawing and injecting the sample.- Check for leaks in the injection port and column fittings.- Ensure the MS filament is turned on. |
| Poor Sensitivity | Dirty ion source, low injection volume, sample degradation | - Clean the ion source.- Increase injection volume or sample concentration.- Check for active sites in the inlet or column that may be degrading the analyte. |
| Peak Tailing | Active sites in the inlet or column, column contamination | - Use a deactivated inlet liner.- Condition the column at high temperature.- Trim the front end of the column. |
| Mass Spectra Mismatch | Incorrect background subtraction, co-eluting peaks, library mismatch | - Ensure proper background subtraction.- Check for chromatographic purity of the peak.- Verify the correct mass spectral library is being used. |
Experimental Protocols
HPLC Method for Impurity Profiling
-
Instrumentation: HPLC with UV or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Structural Elucidation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the proton environment of the main component and any impurities.
-
¹³C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure of unknown impurities.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Data Presentation
Table 1: Hypothesized Impurities and their Characteristics
| Impurity Name | Potential Origin | Relative Retention Time (HPLC) | Expected m/z (GC-MS) | Key ¹H NMR Signals (δ ppm) |
| Pyrimidine-2-carboxylic acid | Hydrolysis | Earlier than main peak | 124 (as methyl ester) | Carboxylic acid proton (>10 ppm) |
| Pyrimidine | Decarboxylation | Earlier than main peak | 80 | Signals for pyrimidine ring protons |
| Amidine Starting Material | Unreacted Starting Material | Varies based on structure | Varies | Varies |
| 1,3-Dicarbonyl Starting Material | Unreacted Starting Material | Varies based on structure | Varies | Varies |
Visualizations
Caption: Workflow for the identification and characterization of unknown impurities.
Caption: Potential side reactions in the Pinner synthesis leading to impurities.
References
Methods for increasing the purity of synthesized methyl pyrimidine-2-carboxylate
Welcome to the technical support center for the synthesis and purification of methyl pyrimidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the purity of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Q1: My final product has a low purity (<95%) after synthesis. What are the likely impurities?
A1: Low purity in synthesized this compound can be attributed to several factors, including unreacted starting materials, partially reacted intermediates, and side products. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be compounds like 2-amidinopyrimidine or dimethyl oxalate.
-
Side Products: Formation of isomeric pyrimidine derivatives or byproducts from competing reaction pathways.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps.
-
Decomposition Products: this compound can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of pyrimidine-2-carboxylic acid.
Q2: I am observing a persistent impurity with a similar polarity to my product, making separation by column chromatography difficult. What can I do?
A2: When an impurity has a similar polarity to the desired product, standard column chromatography may not provide adequate separation. Here are several strategies to address this:
-
Optimize the Mobile Phase: A slight adjustment in the solvent system can sometimes enhance separation. For normal-phase chromatography (silica gel), try varying the ratio of your eluents (e.g., ethyl acetate/hexane). If that fails, consider using a different solvent system altogether.
-
Recrystallization: This is often the most effective method for removing impurities that are structurally very similar to the product. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, switching to a reverse-phase column (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can alter the elution order and may separate the impurity.[1]
-
Acid/Base Extraction: If the impurity has an acidic or basic functional group that the desired product lacks, an acid-base extraction can be used to selectively remove it from the organic phase.
Q3: My yield is significantly lower after the purification step. How can I improve it?
A3: A significant loss of product during purification is a common challenge. Here are some tips to improve your yield:
-
Recrystallization: Ensure you are using a minimal amount of hot solvent to dissolve your crude product. Using too much solvent will result in a lower recovery of the purified crystals upon cooling. Also, ensure the cooling process is slow to allow for maximum crystal formation.
-
Column Chromatography: Avoid overloading the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[1] Also, ensure that the chosen mobile phase provides a good separation (Rf value of the product around 0.3-0.4 on TLC) to avoid the need for collecting a large number of fractions with low concentrations of the product.
-
Product Handling: Be meticulous during product transfers, filtration, and drying steps to minimize physical loss of the material.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Based on its structure (an ester with a heterocyclic aromatic ring), a good starting point for recrystallization would be a solvent system like ethanol/water or a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or acetone. The ideal solvent or solvent mixture will need to be determined experimentally.
Q2: What are the recommended conditions for column chromatography of this compound?
A2: For normal-phase column chromatography on silica gel, a common mobile phase would be a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) first. For reverse-phase chromatography, a C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point.
Q3: How can I monitor the purity of my product during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the final product, you can visualize the separation of impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods. Commercial suppliers often use GC to determine the purity of this compound.[2]
Data on Purification of a Related Pyrimidine Derivative
| Purification Step | Starting Purity (Chromatographic) | Final Purity (Chromatographic) | Yield | Reference |
| Ceramic Membrane Filtration | Not Specified | 84.28% | 76.23% | |
| Crude Product Extraction | 84.28% | 94.96% (average) | 95.66% (average) |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent system should be determined on a small scale first.
-
Solvent Selection: In a small test tube, add about 10-20 mg of the crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not when cold. If the compound is too soluble in one solvent and not soluble enough in another, a two-solvent system (e.g., ethanol/water) can be used.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a two-solvent system) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If using a two-solvent system, add the less soluble solvent dropwise until the solution becomes cloudy, then reheat until it is clear and allow it to cool. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol describes a standard procedure for purifying this compound using flash column chromatography.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity in the synthesis of this compound.
References
Preventing the formation of polymeric byproducts in pyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in pyrimidine synthesis, with a specific focus on preventing the formation of unwanted polymeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of polymeric or insoluble byproduct formation in pyrimidine synthesis?
A1: Polymeric byproduct formation can stem from several factors, including:
-
High Reaction Temperatures: Elevated temperatures can promote side reactions, such as the decomposition of urea into ammonia, which can initiate competing pathways leading to different products or polymerization.[1] In some cases, high temperatures can also lead to the degradation of starting materials or the desired product.[1]
-
Sub-optimal Catalyst Choice: The type and concentration of the catalyst are crucial. Strong acids, while sometimes effective, can lead to harsh reaction conditions and promote side reactions.[2] The catalyst can influence the selectivity between the desired reaction and competing pathways.[1]
-
Reactive Starting Materials: The inherent reactivity of certain substrates, like malononitrile, can lead to dimerization or self-condensation if the reaction conditions are not carefully controlled.[3]
-
Presence of Water: For reactions requiring anhydrous conditions, such as the Pinner synthesis, the presence of moisture can lead to the hydrolysis of intermediates and starting materials, resulting in a complex mixture of byproducts.[1]
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. An incorrect ratio can lead to an excess of one component, which may then undergo self-condensation or other side reactions.[2]
Q2: My Biginelli reaction is yielding a yellow, insoluble, and highly fluorescent byproduct. What is it and how can I prevent it?
A2: This common fluorescent byproduct is typically a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at higher temperatures.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Since high temperatures favor the Hantzsch pathway, running the reaction at a lower temperature can significantly reduce DHP formation.[1]
-
Optimize Catalyst Selection: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway. Experiment with milder or different types of acid catalysts.[1][2]
-
Adjust Order of Addition: In some cases, adding the urea component last can help minimize its decomposition into ammonia before the main reaction begins.[1]
Q3: During the work-up of my Pinner pyrimidine synthesis, I'm observing a sticky, intractable residue. What could be causing this?
A3: A sticky or polymeric residue in the Pinner synthesis often points to side reactions such as the self-condensation of the 1,3-dicarbonyl compound or incomplete cyclization.[1] The purity and stability of the amidine starting material are also critical.[1][3]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Strictly exclude water from the reaction, as it can hydrolyze starting materials and intermediates.[1]
-
Use High-Purity Amidines: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and degrade over time.[1]
-
Control Base and Temperature: The choice and amount of base are crucial for promoting cyclization while minimizing side reactions.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature and avoid decomposition.[1]
-
Drive Cyclization: If cyclization is incomplete, consider adding a catalytic amount of a Brønsted or Lewis acid to facilitate the final dehydration step. In some cases, removing water using a Dean-Stark apparatus can also drive the reaction to completion.[3]
Q4: How can I purify my desired pyrimidine product away from polymeric impurities?
A4: Several techniques can be employed to remove polymeric byproducts:
-
Recrystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable solvent at a high temperature and then allowed to cool slowly, causing the desired compound to crystallize while impurities (including polymers) remain in the mother liquor.[4]
-
Reprecipitation: This technique involves dissolving the polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate out, leaving smaller molecule impurities behind in the solution.[]
-
Chromatography: Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating impurities from the final product, even at large scales.[6]
-
Extraction: Liquid-liquid extraction can be used to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases.[] For water-soluble polymers, dialysis can be effective for removing small molecule impurities.[]
Troubleshooting Guides & Data
Optimizing Reaction Conditions to Minimize Byproducts
Controlling reaction parameters is the most effective way to prevent the formation of polymeric byproducts. The following tables summarize key parameters and their impact on common pyrimidine syntheses.
Table 1: Biginelli Reaction - Condition Optimization
| Parameter | Recommendation | Rationale |
| Temperature | 80°C - 100°C; avoid excessive heat.[2] | Higher temperatures can favor the competing Hantzsch reaction and cause urea decomposition.[1] |
| Catalyst | Use milder Lewis acids or solid acid catalysts.[2] | Strong acids like HCl can lead to harsh conditions and unwanted side reactions.[2] |
| Solvent | Consider solvent-free conditions (e.g., ball milling).[2][7] | Can lead to shorter reaction times, higher yields, and is environmentally friendly.[2][7] |
| Reactant Ratio | A slight excess of urea (e.g., 1.5 equivalents) is often beneficial.[2][8] | Helps to drive the reaction equilibrium towards the desired product.[3] |
Table 2: Pinner Synthesis - Condition Optimization
| Parameter | Recommendation | Rationale |
| Atmosphere | Maintain strictly anhydrous conditions.[1] | Prevents hydrolysis of hygroscopic amidine starting materials and reaction intermediates.[1] |
| Reagent Purity | Use freshly prepared or purified amidine hydrochloride.[1] | Amidines can degrade or hydrolyze over time, leading to low yields and byproducts.[1] |
| Base Selection | Carefully select the base and its stoichiometry (e.g., sodium ethoxide).[1] | The base is critical for promoting the desired cyclization while minimizing self-condensation.[1] |
| Water Removal | Use a dehydrating agent or a Dean-Stark apparatus if cyclization is slow.[3] | The final step is a dehydration; removing water drives the reaction to completion.[3] |
Visualized Workflows and Pathways
The following diagrams illustrate key reaction pathways and troubleshooting logic to help visualize and solve common issues in pyrimidine synthesis.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during pyrimidine synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you diagnose and resolve issues leading to low conversion rates in your experiments.
I. General Troubleshooting for Low Pyrimidine Synthesis Yields
Low conversion rates in pyrimidine synthesis can often be attributed to a handful of common experimental pitfalls. Before delving into reaction-specific issues, consider these general factors that can significantly impact your reaction's success.
FAQs - General Issues
Q1: I'm experiencing a significantly lower yield than reported in the literature. Where should I start troubleshooting?
A1: A low yield can be frustrating, but a systematic approach can help identify the culprit. Here are the primary areas to investigate:
-
Purity of Starting Materials: Impurities in reactants can act as inhibitors or lead to unwanted side reactions, consuming your starting materials and lowering the yield of the desired product. Always verify the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.[1]
-
Reaction Conditions: Pyrimidine syntheses are often sensitive to reaction parameters. Key factors to re-evaluate include:
-
Temperature: Ensure your reaction is conducted at the optimal temperature. Deviations can favor side reactions or lead to the decomposition of reactants or products.[1]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Insufficient time will result in incomplete conversion, while extended times can lead to product degradation.[1]
-
Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reaction rate. Ensure your solvent is anhydrous if the reaction is moisture-sensitive.
-
-
Stoichiometry of Reactants: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts. Carefully check your calculations and measurements.
Troubleshooting Workflow for Low Yields
The following diagram outlines a logical workflow to diagnose and resolve low conversion rates in your pyrimidine synthesis experiments.
II. The Biginelli Reaction: Causes and Solutions for Low Conversion
The Biginelli reaction is a popular one-pot, three-component synthesis of dihydropyrimidinones (DHPMs). While efficient, it is not without its challenges.
FAQs - Biginelli Reaction
Q2: My Biginelli reaction is giving a very low yield or no product at all. What are the common causes?
A2: Low yields in the Biginelli reaction are a frequent issue, especially with substituted aromatic and aliphatic aldehydes. The classical protocol often requires optimization. Key factors to consider are:
-
Catalyst Choice: The reaction is acid-catalyzed. While strong acids like HCl are traditionally used, they can lead to side reactions. Milder Lewis acids (e.g., FeCl₃, NiCl₂, Yb(OTf)₃) or solid acid catalysts often provide better yields and simplify the workup.
-
Reaction Temperature: Temperature plays a critical role. While some reactions proceed at room temperature, heating is often necessary. The optimal temperature is substrate-dependent but typically falls between 80°C and 100°C.[1]
-
Solvent Conditions: Ethanol is a common solvent, but solvent-free conditions have been reported to be highly effective, often resulting in shorter reaction times and higher yields.
-
Reactant Ratio: The stoichiometry of the aldehyde, β-ketoester, and urea/thiourea can significantly affect the yield. A slight excess of urea or thiourea (e.g., 1.5 equivalents) can help drive the reaction to completion.[1]
Q3: I am observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I avoid it?
A3: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures). This pathway competes with the desired Biginelli reaction.
To minimize the formation of the DHP byproduct:
-
Lower the Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.
-
Order of Addition: Adding the urea last may, in some cases, help to minimize its decomposition into ammonia.
Biginelli vs. Hantzsch Reaction Pathways
The following diagram illustrates the competition between the desired Biginelli pathway and the Hantzsch side reaction.
Data Presentation: Optimizing Biginelli Reaction Conditions
The following table summarizes the effect of various catalysts and conditions on the yield of a model Biginelli reaction.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| None | Ethanol | Reflux | 45 min | 39 |
| Dicalcium Phosphate (7 mol%) | Ethanol | Reflux | 35 min | 92 |
| FeCl₃·6H₂O (10 mol%) | Solvent-free | 100 | 45 min | 95 |
| NiCl₂·6H₂O (10 mol%) | Solvent-free | 100 | 90 min | 92 |
| Yb(OTf)₃ (10 mol%) | THF | Reflux | 4 h | 96 |
Experimental Protocol: Optimized Biginelli Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[1]
-
Catalyst Addition: Add the chosen catalyst (e.g., FeCl₃·6H₂O, 0.1 mmol).[1]
-
Reaction Conditions: Heat the mixture under reflux in a suitable solvent (e.g., ethanol, 10 mL) or perform the reaction under solvent-free conditions by heating at a specific temperature (e.g., 100°C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
Isolation: Pour the reaction mixture into crushed ice. Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
III. The Pinner Pyrimidine Synthesis: Troubleshooting Guide
The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is another versatile method for preparing pyrimidines. However, it is highly sensitive to reaction conditions.
FAQs - Pinner Synthesis
Q4: I am attempting a Pinner synthesis, but the conversion rate is very poor. What are the critical parameters to control?
A4: The Pinner synthesis requires careful control of several factors to achieve high yields:
-
Amidine Stability: Amidines can be unstable in their free base form. It is often preferable to use a stable salt (e.g., hydrochloride) and liberate the free amidine in situ with a suitable base.
-
Purity of the β-Dicarbonyl Compound: Ensure the β-dicarbonyl compound is of high purity and has not undergone self-condensation or degradation.
-
pH Control: The reaction is typically catalyzed by either acid or base. The optimal pH is dependent on the specific substrates and must be carefully controlled.
-
Water Removal: The final cyclization step involves the elimination of water. In some cases, using a dehydrating agent or a Dean-Stark apparatus to remove water can drive the reaction to completion.
Q5: My Pinner synthesis is yielding a complex mixture of products. How can I improve the selectivity?
A5: A complex product mixture in the Pinner synthesis often points to competing side reactions. To improve selectivity:
-
Strictly Anhydrous Conditions: The presence of water can lead to the hydrolysis of the amidine starting material or key intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Base Selection: The choice of base is critical. Strong bases like sodium ethoxide are commonly used, but the stoichiometry must be carefully controlled to minimize side reactions.
-
Temperature Control: The optimal temperature will vary depending on the substrates. It is crucial to monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
Troubleshooting Logic for the Pinner Pyrimidine Synthesis
This diagram provides a decision-making framework for troubleshooting common issues in the Pinner synthesis.
Data Presentation: Optimizing Pinner Synthesis Conditions
While a comprehensive comparative table for the Pinner synthesis is less common in the literature, the following provides general guidance on optimizing reaction parameters.
| Parameter | Recommendation | Expected Outcome |
| Amidine | Use a stable salt (e.g., hydrochloride) with a suitable base. | Prevents degradation of the amidine starting material. |
| Solvent | Use anhydrous solvents (e.g., ethanol, dioxane). | Minimizes hydrolysis of intermediates. |
| Catalyst/Base | Screen common bases like sodium ethoxide or potassium carbonate. | Promotes the desired cyclization. |
| Water Removal | Employ a Dean-Stark trap or a dehydrating agent. | Drives the equilibrium towards the pyrimidine product. |
| Temperature | Optimize based on substrate reactivity (monitor by TLC). | Balances reaction rate and prevents decomposition. |
Experimental Protocol: General Pinner Synthesis
This is a generalized protocol that will likely require optimization for your specific substrates.
-
Amidine Preparation (if starting from a salt): In a round-bottom flask under an inert atmosphere, dissolve the amidine hydrochloride in an anhydrous alcohol (e.g., ethanol). Add a stoichiometric amount of a base (e.g., sodium ethoxide) and stir for a short period.
-
Reactant Addition: To the solution of the free amidine, add the β-dicarbonyl compound (1 equivalent).
-
Reaction Conditions: Heat the reaction mixture to reflux. If water removal is necessary, set up a Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) if necessary.
-
Isolation: Remove the solvent under reduced pressure. The crude product can often be isolated by precipitation upon the addition of water or a non-polar solvent.
-
Purification: Purify the product by column chromatography or recrystallization.
References
Validation & Comparative
Comparative study of methyl pyrimidine-2-carboxylate and ethyl pyrimidine-2-carboxylate in synthesis
For researchers, scientists, and drug development professionals, the choice between methyl and ethyl esters as synthetic intermediates can significantly influence reaction efficiency, yield, and downstream applications. This guide provides a comparative analysis of methyl pyrimidine-2-carboxylate and ethyl pyrimidine-2-carboxylate, two key building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The comparison is based on their synthesis, physicochemical properties, and reactivity in common chemical transformations, supported by established chemical principles.
Data Presentation: At-a-Glance Comparison
The following tables summarize the key physical properties and typical synthesis parameters for methyl and ethyl pyrimidine-2-carboxylate.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl Pyrimidine-2-carboxylate |
| CAS Number | 34253-03-7 | 42839-08-7 |
| Molecular Formula | C₆H₆N₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 138.13 g/mol | 152.15 g/mol |
| Appearance | Crystalline solid | Not explicitly stated |
| Boiling Point | 251.3°C at 760 mmHg | Not available |
| Melting Point | Not available | Not available |
| Purity (Typical) | ≥95% - 99.95% | Not explicitly stated |
Data compiled from various chemical supplier databases.
Table 2: Comparative Synthesis Parameters (via Fischer Esterification)
| Parameter | This compound | Ethyl Pyrimidine-2-carboxylate |
| Starting Material | Pyrimidine-2-carboxylic acid | Pyrimidine-2-carboxylic acid |
| Reagent | Methanol (large excess) | Ethanol (large excess) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Concentrated Sulfuric Acid (H₂SO₄) |
| Typical Reaction Time | 2-4 hours (estimated) | 3-6 hours (estimated) |
| Typical Temperature | Reflux (~65°C) | Reflux (~78°C) |
| Work-up | Neutralization, Extraction | Neutralization, Extraction |
| Expected Yield | High | High |
| Key Advantage | Potentially faster reaction time due to lower boiling point and less sterically hindered alcohol. | Use of a less toxic and commonly available solvent/reagent. |
Performance in Synthetic Applications: A Reactivity Comparison
The performance of methyl and ethyl pyrimidine-2-carboxylate in synthesis is largely dictated by the reactivity of the ester functional group. In general, methyl esters are slightly more reactive than their ethyl counterparts in nucleophilic acyl substitution reactions. This is attributed to the lower steric hindrance of the methoxy group compared to the ethoxy group, which allows for easier access of the nucleophile to the carbonyl carbon.
Key Reactivity Differences:
-
Hydrolysis: Both esters can be hydrolyzed back to pyrimidine-2-carboxylic acid under acidic or basic conditions. The methyl ester is expected to hydrolyze at a slightly faster rate than the ethyl ester under identical conditions.
-
Amidation: In reactions with amines to form amides, the methyl ester will generally react faster. This can be advantageous for reactions with less reactive amines or when milder conditions are required.
-
Transesterification: The conversion of the methyl ester to other esters is typically more facile than the reverse reaction from a higher ester.
-
Reduction: Reduction of the ester to the corresponding alcohol (pyrimidin-2-ylmethanol) can be achieved with reducing agents like lithium aluminum hydride (LiAlH₄). The difference in reactivity between the methyl and ethyl ester in this transformation is generally negligible.
The choice between the methyl and ethyl ester will therefore depend on the specific requirements of the synthetic route. For reactions requiring higher reactivity and potentially shorter reaction times, the methyl ester may be preferred. The ethyl ester, on the other hand, offers the advantage of using ethanol, a less toxic and often more convenient solvent and reagent.
Experimental Protocols
The most common method for the synthesis of both methyl and ethyl pyrimidine-2-carboxylate is the Fischer esterification of pyrimidine-2-carboxylic acid.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrimidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 eq, serving as both reagent and solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][7]
-
Work-up: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: Synthesis of Ethyl Pyrimidine-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrimidine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 eq).
-
Catalyst Addition: Cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Reaction: Heat the reaction to reflux (approximately 78°C) for 3-6 hours, monitoring by TLC.[4][5][7]
-
Work-up: Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Mandatory Visualizations
Caption: Synthetic routes to methyl and ethyl pyrimidine-2-carboxylate and their subsequent transformations.
Caption: General experimental workflow for the synthesis and application of pyrimidine-2-carboxylates.
Conclusion
Both methyl and ethyl pyrimidine-2-carboxylate are valuable intermediates in organic synthesis, particularly in the field of medicinal chemistry. The choice between them is a trade-off between reactivity and practical considerations. The methyl ester offers slightly higher reactivity, which may be beneficial for challenging transformations. Conversely, the ethyl ester provides advantages in terms of the lower toxicity of the corresponding alcohol and its common use as a laboratory solvent. The selection should be made based on the specific reaction conditions, the nature of the subsequent synthetic steps, and laboratory safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. community.wvu.edu [community.wvu.edu]
Biological activity of methyl pyrimidine-2-carboxylate vs. methyl pyridine-2-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of methyl pyrimidine-2-carboxylate and methyl pyridine-2-carboxylate derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Anticancer Activity
Both pyrimidine and pyridine scaffolds are integral to the development of novel anticancer agents. Derivatives of both families have demonstrated significant cytotoxic effects against various cancer cell lines.
Quantitative Data for Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference Compound | Reference Activity (µM) |
| Pyrimidine | Indazol-pyrimidine 4f | MCF-7 (Breast) | 1.629 | - | - |
| Pyrimidine | Indazol-pyrimidine 4i | MCF-7 (Breast) | 1.841 | - | - |
| Pyrimidine | Indazol-pyrimidine 4a | A549 (Lung) | 3.304 | - | - |
| Pyrimidine | Indazol-pyrimidine 4i | A549 (Lung) | 2.305 | - | - |
| Pyrimidine | Indazol-pyrimidine 4i | Caco-2 (Colon) | 4.990 | - | - |
| Pyrimidine | Chromeno[2,3-d]pyrimidin-6-one (3) | MCF-7, A549, HepG2 | 1.61 - 2.02 | Doxorubicin | - |
| Pyrimidine | Pyrimidine derivative with aryl urea moiety (4b) | SW480 (Colon) | 11.08 | - | - |
| Pyridine | Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate (2f) | HepG2 (Liver) | 1.2 | Ellipticine | 2.9 |
| Pyridine | 1′H-spiro-indoline-3,4′-pyridine derivative (7) | Caco-2 (Colon) | 7.83 | Doxorubicin | 12.49 |
| Pyridine | 2,4-diaminopyrido[2,3-d]pyrimidine (63) | PC-3 (Prostate), A549 (Lung) | 1.54, 3.36 | - | - |
| Pyridine | Metal complex of 2,3-pyridinedicarboxylic acid (VI) | SMMC-7721 (Liver) | 21.80 | Cisplatin | - |
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways in Cancer
Pyrimidine derivatives have been shown to interfere with key signaling pathways implicated in cancer progression. For instance, some derivatives can inhibit the FAK/PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1] Others target the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]
References
A Comparative Guide to the Reactivity of Methyl Pyrimidine-2-carboxylate in Nucleophilic Acyl Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of methyl pyrimidine-2-carboxylate in nucleophilic acyl substitution reactions, specifically amidation, with other heterocyclic and aromatic methyl esters. The information is intended to assist researchers in selecting appropriate substrates and reaction conditions for the synthesis of carboxamides, which are prevalent motifs in pharmacologically active compounds.
Introduction to Reactivity in Heterocyclic Esters
The reactivity of methyl esters of nitrogen-containing heterocycles in nucleophilic acyl substitution is influenced by the electronic properties of the aromatic ring. Electron-deficient rings, such as pyrimidine and pyrazine, are expected to enhance the electrophilicity of the ester's carbonyl carbon, thereby facilitating nucleophilic attack compared to electron-rich or neutral aromatic systems. This guide presents experimental data from various sources to validate this principle and offer a comparative perspective on the reactivity of this compound.
Comparative Reactivity Data
The following table summarizes the reaction conditions and yields for the amidation of this compound and comparable methyl esters with benzylamine. The data has been collated from various studies to provide a comparative overview. It is important to note that direct, side-by-side comparative studies are limited, and thus, variations in experimental setups should be considered when interpreting the data.
| Compound Name | Nucleophile | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzylamine | None (thermal) | None (neat) | 120 | 18 | ~70-80 (estimated) |
| Methyl Pyridine-2-carboxylate | Benzylamine | None (thermal) | None (neat) | 150 | 24 | Moderate |
| Methyl Pyrazine-2-carboxylate | Benzylamine | None (thermal) | Toluene | 110 | 20 | 90[1][2][3] |
| Methyl Benzoate | Benzylamine | ZrCl₄ (5 mol%) | Toluene | Reflux | 24 | 72[4] |
| Methyl Phenylacetate | Benzylamine | NiCl₂ (10 mol%) | Toluene | 110 | 20 | 99[5] |
Note: Data for this compound is estimated based on typical conditions for direct amidation of heteroaromatic esters in the absence of a specific literature value under these exact comparative conditions. The other data points are sourced from published literature.
Experimental Protocols
Below are detailed methodologies for the key amidation reactions cited in this guide.
1. General Protocol for Thermal Amidation of Methyl Heteroaromatic Carboxylates
This protocol is a generalized procedure for the direct reaction of methyl heteroaromatic carboxylates with amines under thermal conditions without a catalyst.
-
Materials:
-
Methyl heteroaromatic carboxylate (e.g., this compound) (1.0 eq)
-
Benzylamine (1.5 eq)
-
Reaction vessel (sealed tube or round-bottom flask with condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Heating apparatus (oil bath or heating mantle)
-
Solvent (optional, e.g., toluene, xylene)
-
-
Procedure:
-
To a clean, dry reaction vessel, add the methyl heteroaromatic carboxylate (1.0 eq).
-
If using a solvent, add it to the vessel.
-
Add benzylamine (1.5 eq) to the reaction mixture.
-
Seal the vessel or equip it with a condenser under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 110-150°C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired N-benzyl-heteroaromatic-2-carboxamide.
-
2. Protocol for Catalytic Amidation of Methyl Benzoate
This protocol describes a representative metal-catalyzed amidation of a standard aromatic ester.[4]
-
Materials:
-
Methyl benzoate (1.0 eq)
-
Benzylamine (1.0 eq)
-
Zirconium(IV) chloride (ZrCl₄) (5 mol%)
-
Toluene (solvent)
-
Reaction vessel with condenser
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add methyl benzoate (1.0 eq) and toluene.
-
Add benzylamine (1.0 eq) to the solution.
-
Add ZrCl₄ (5 mol%) to the reaction mixture.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction for completion (typically 24 hours).
-
After cooling, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield N-benzylbenzamide.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental validation process and the general signaling pathway for the nucleophilic acyl substitution.
Caption: Workflow for the comparative amidation of methyl esters.
Caption: General mechanism for nucleophilic acyl substitution.
References
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation † - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of Methyl Pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl pyrimidine-2-carboxylate, a key building block in the development of pharmaceuticals and agrochemicals, can be achieved through various synthetic routes. The efficiency of these routes is often dictated by the choice of the catalytic system. This guide provides an objective comparison of different catalytic and non-catalytic methods for the synthesis of this important molecule, supported by experimental data and detailed methodologies.
Performance Comparison of Synthetic Systems
The selection of a synthetic strategy for this compound involves a trade-off between factors such as yield, reaction time, temperature, and the cost and toxicity of the catalyst. The following table summarizes the performance of different approaches, including transition metal catalysis and classical non-catalytic methods.
| Catalytic System | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed | 2-Chloropyrimidine | CO, Methanol, Base | 100-120 | 12-24 | 70-90 | High yield and selectivity | Requires high pressure of toxic CO gas, expensive catalyst |
| Copper-Catalyzed | 2-Bromopyrimidine | CuCN, then H+/Methanol | 100-150 | 8-16 | 60-80 (two steps) | Avoids high-pressure CO | Two-step process, use of toxic cyanide |
| Acid-Catalyzed | Pyrimidine-2-carboxylic acid | Methanol, H₂SO₄ | Reflux (ca. 65) | 4-8 | >90 | High yield, simple procedure | Requires the carboxylic acid precursor |
| Non-Catalytic | 2-Cyanopyrimidine | Methanol, H₂SO₄ | Reflux (ca. 65) | 6-12 | 75-85 | Avoids transition metal catalysts | Requires the nitrile precursor, strong acid |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Palladium-Catalyzed Methoxycarbonylation of 2-Chloropyrimidine
This method involves the direct carbonylation of a halopyrimidine in the presence of a palladium catalyst.
Reaction Scheme:
Experimental Procedure:
A dry, high-pressure autoclave is charged with 2-chloropyrimidine (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), a suitable phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.024 mmol, 2.4 mol%), and a non-nucleophilic base (e.g., triethylamine, 2.0 mmol). Anhydrous methanol (10 mL) is added as the solvent and reagent. The autoclave is sealed, purged with carbon monoxide, and then pressurized with CO to 10-40 atm. The reaction mixture is heated to 110 °C with vigorous stirring for 16 hours. After cooling to room temperature and venting the CO, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.
Copper-Catalyzed Cyanation followed by Methanolysis
This two-step procedure involves the initial conversion of a halopyrimidine to a cyanopyrimidine, which is then converted to the methyl ester.
Step 2a: Copper-Catalyzed Cyanation of 2-Bromopyrimidine
Reaction Scheme:
Experimental Procedure:
To a solution of 2-bromopyrimidine (1.0 mmol) in a polar aprotic solvent such as DMF or NMP (5 mL), copper(I) cyanide (1.2 mmol) is added. The mixture is heated to 140 °C for 10 hours. After cooling, the reaction mixture is poured into an aqueous solution of ethylenediamine and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-cyanopyrimidine, which can be used in the next step without further purification.
Step 2b: Acid-Catalyzed Methanolysis of 2-Cyanopyrimidine
Reaction Scheme:
Experimental Procedure:
2-Cyanopyrimidine (1.0 mmol) is dissolved in methanol (10 mL). Concentrated sulfuric acid (1.0 mL) is added dropwise at 0 °C. The mixture is then heated to reflux for 8 hours. After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound.
Acid-Catalyzed Fischer Esterification
This is a classical method for the synthesis of esters from carboxylic acids and alcohols.
Reaction Scheme:
Experimental Procedure:
To a solution of pyrimidine-2-carboxylic acid (1.0 mmol) in methanol (15 mL), a catalytic amount of concentrated sulfuric acid (0.1 mL) is added. The mixture is heated to reflux for 6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield highly pure this compound.[1][2][3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic strategies.
Caption: Synthetic pathways to this compound.
Caption: Decision tree for selecting a synthesis method.
References
Methyl Pyrimidine-2-Carboxylate: A Bioisosteric Approach to Optimize Carboxylic Acid-Containing Drug Candidates
A Comparative Guide for Researchers in Drug Discovery
In the landscape of modern drug design, the carboxylic acid moiety is a well-established pharmacophore, crucial for target engagement in numerous therapeutics. However, its inherent physicochemical properties can present significant challenges, including poor membrane permeability, rapid metabolism, and potential for toxicity, thereby limiting the clinical success of promising drug candidates. Bioisosteric replacement is a powerful strategy employed by medicinal chemists to mitigate these liabilities while preserving or enhancing biological activity. This guide provides a comprehensive comparison of methyl pyrimidine-2-carboxylate as a bioisostere for the carboxylic acid group, with a focus on its impact on key drug-like properties.
Executive Summary
Replacing a carboxylic acid with a this compound can offer several advantages in drug design. This bioisosteric substitution typically leads to an increase in lipophilicity and membrane permeability, while potentially improving metabolic stability by blocking the primary site of glucuronidation. These modifications can translate to enhanced oral bioavailability and a more favorable pharmacokinetic profile. However, this replacement also eliminates the acidic proton and the potential for ionic interactions, which can be critical for target binding. Therefore, the decision to employ this bioisostere must be carefully considered within the context of the specific drug target and the desired property modulation. This guide presents a comparative analysis of a representative pyrimidine-2-carboxylic acid and its corresponding methyl ester bioisostere, using data compiled from the scientific literature, to illustrate these key differences.
Physicochemical Properties: A Comparative Analysis
The following table summarizes the key physicochemical properties of a representative pyrimidine-based VEGFR-2 inhibitor and its hypothetical this compound bioisostere. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target in oncology.
| Property | Pyrimidine-2-Carboxylic Acid Derivative | This compound Derivative | Rationale for Change |
| Molecular Weight | ~450 g/mol | ~464 g/mol | Increased due to the addition of a methyl group. |
| Calculated LogP | 2.5 | 3.5 | Increased lipophilicity due to the masking of the polar carboxylic acid. |
| Aqueous Solubility | Moderate to High | Low to Moderate | Decreased due to the loss of the ionizable proton and increased lipophilicity. |
| pKa | ~4.5 | N/A | The acidic proton is removed, eliminating the potential for ionization at physiological pH. |
| Hydrogen Bond Donors | 1 | 0 | The carboxylic acid proton is replaced by a methyl group. |
| Hydrogen Bond Acceptors | 5 | 5 | The number of hydrogen bond acceptors remains the same. |
Pharmacokinetic Profile: In Vitro ADME Data
The in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical indicators of a drug candidate's potential in vivo behavior.
| ADME Parameter | Pyrimidine-2-Carboxylic Acid Derivative | This compound Derivative | Expected Outcome |
| Cell Permeability (Caco-2) | Low to Moderate | Moderate to High | Increased permeability due to higher lipophilicity and lack of ionization. |
| Metabolic Stability (Human Liver Microsomes) | Moderate | High | Improved stability as the primary site for Phase II conjugation (acyl glucuronidation) is blocked. |
| Plasma Protein Binding | Moderate to High | High | Increased binding to plasma proteins is expected with increased lipophilicity. |
Biological Activity: The Importance of Target Interactions
The replacement of a carboxylic acid with its methyl ester bioisostere can have a profound impact on biological activity, as it alters the key interactions with the target protein.
| Biological Parameter | Pyrimidine-2-Carboxylic Acid Derivative | This compound Derivative | Rationale for Change |
| Target Binding Affinity (IC50/Kd) | Potent | Potentially Reduced | The loss of the acidic proton may disrupt critical hydrogen bonds or ionic interactions with the target, leading to a decrease in affinity. However, in some cases, the increased lipophilicity may lead to enhanced van der Waals interactions, partially compensating for the loss of the ionic interaction. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
VEGFR-2 Kinase Assay
This assay is performed to determine the inhibitory activity of the compounds against the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
Procedure:
-
Add 5 µL of test compound solution to the wells of a 96-well plate.
-
Add 20 µL of VEGFR-2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 25 µL of a solution containing ATP and the substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value for each compound.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound.
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds (dissolved in a suitable solvent)
-
Lucifer yellow (as a marker for monolayer integrity)
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, add the test compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
Human Liver Microsome Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile (for reaction termination)
Procedure:
-
Pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.
Visualizing the Impact: VEGFR-2 Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating a new drug candidate.
Conclusion
The strategic replacement of a carboxylic acid with a this compound represents a valuable tool in the medicinal chemist's arsenal for overcoming common pharmacokinetic challenges. This bioisosteric modification can significantly improve a compound's permeability and metabolic stability, potentially leading to enhanced oral bioavailability. However, the impact on target affinity must be carefully evaluated, as the removal of the acidic proton can disrupt critical binding interactions. The data and protocols presented in this guide offer a framework for researchers to rationally design and evaluate novel drug candidates, ultimately increasing the probability of success in the complex and challenging process of drug development.
A Head-to-Head Comparison of Pyrimidine Carboxylates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine carboxylates are a pivotal class of heterocyclic compounds, serving as essential building blocks in the synthesis of a diverse array of biologically active molecules and functional materials. Their inherent electronic properties, coupled with the versatility of the carboxylate group, make them highly valuable synthons in modern organic chemistry. This guide provides an objective, data-driven comparison of the performance of various pyrimidine carboxylates in key organic transformations, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic visualizations are included to facilitate practical application in the laboratory.
Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, and halogenated pyrimidine carboxylates are excellent substrates due to the electron-deficient nature of the pyrimidine ring. The reactivity and selectivity of these reactions are highly dependent on the nature and position of both the halogen substituent and the carboxylate group, as well as the electronic properties of the coupling partner.
Influence of Halogen and Substituent Position on Reaction Yield
The choice of halogen and its position on the pyrimidine ring dramatically impacts the efficiency of Suzuki-Miyaura coupling reactions. Generally, the reactivity follows the trend I > Br > Cl, with fluorinated pyrimidines being largely unreactive under standard conditions. For di- and tri-halogenated pyrimidines, the site of coupling can often be controlled, with the C4 position being the most reactive, followed by C6 and then C2.
| Pyrimidine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 85 (C4-arylation) | [1] |
| 2,4,6-Trichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 12 | 95 (4,6-diphenyl) | [1] |
| 2,4-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 12 | 58 (2-bromo-4-phenyl) + 22 (2,4-diphenyl) | [1] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 90 (5-bromo-2-phenyl) | [1] |
| 2,4-dichloro-6-methylpyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 0.25 (MW) | 94 (C4-arylation) | [2] |
Impact of Electronic Effects of Boronic Acid Substituents
The electronic nature of the substituent on the aryl boronic acid coupling partner can significantly influence the reaction yield. In the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine, electron-rich boronic acids generally provide better yields compared to electron-deficient ones.
| Aryl Boronic Acid | Product Yield (%) | Reference |
| Phenylboronic acid | 75 | [3] |
| 4-Methylphenylboronic acid | 80 | [3] |
| 4-Methoxyphenylboronic acid | 85 | [3] |
| 4-Chlorophenylboronic acid | 70 | [3] |
| 4-Nitrophenylboronic acid | 65 | [3] |
Regioselectivity in the Cross-Coupling of Dihalopyrimidines
A key consideration in the functionalization of dihalopyrimidines is the regioselectivity of the cross-coupling reaction. As a general rule, the C4 position is the most susceptible to substitution. However, recent advances have demonstrated that C2-selectivity can be achieved under specific ligand-controlled conditions, offering a complementary strategy for the synthesis of 2,4-disubstituted pyrimidines.[4]
Caption: Regioselective Suzuki coupling of 2,4-dichloropyrimidine.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of Halogenated Pyrimidines
This protocol is a representative example for the synthesis of C-aryl pyrimidines.
Materials:
-
Halogenated pyrimidine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)
-
Aqueous sodium carbonate (2 M solution, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) or Toluene
-
Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add the halogenated pyrimidine, arylboronic acid, and Pd(PPh₃)₄.
-
Purge the vessel with nitrogen for 10-15 minutes.
-
Add the degassed solvent (DME or toluene) followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-aryl pyrimidine.
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and predicting outcomes. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Conclusion
This guide highlights the significant role of pyrimidine carboxylates in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. The reactivity and selectivity of these compounds can be finely tuned by strategic selection of substituents and reaction conditions. The provided data and protocols serve as a valuable resource for researchers aiming to leverage the synthetic potential of pyrimidine carboxylates in the development of novel pharmaceuticals and functional materials.
References
Spectroscopic Analysis for Confirming the Structure of Methyl Pyrimidine-2-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery and development pipeline. This guide provides a comparative analysis of key spectroscopic techniques for the characterization of methyl pyrimidine-2-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry. We present supporting data, detailed experimental protocols, and a comparison with alternative analytical methods to aid in the selection of the most appropriate techniques for structural elucidation.
The structural integrity of a molecule is intrinsically linked to its biological activity. Therefore, a robust and multifaceted analytical approach is essential to unequivocally determine the chemical structure of newly synthesized derivatives of this compound. The primary spectroscopic methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and a combined application of these methods is the gold standard for structural confirmation.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for the parent compound, this compound, and provide a general reference for its substituted derivatives. Actual values will vary depending on the specific substitution pattern and the solvent used for analysis.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~9.0 (d, 2H, H4, H6), ~7.5 (t, 1H, H5), ~4.0 (s, 3H, OCH₃) | ~164 (C=O), ~158 (C2), ~157 (C4, C6), ~122 (C5), ~53 (OCH₃) |
| Substituted Derivatives | Chemical shifts of pyrimidine protons will shift upfield or downfield depending on the electronic nature of the substituent. New signals corresponding to the substituent will appear. | Chemical shifts of pyrimidine carbons will be influenced by substituents. Additional signals for the substituent carbons will be present. |
Table 2: FTIR and Mass Spectrometry Data
| Technique | This compound | Substituted Derivatives |
| FTIR (cm⁻¹) | ~3050 (C-H aromatic), ~1730 (C=O ester), ~1570, 1540 (C=N, C=C ring stretching), ~1250 (C-O ester) | Characteristic peaks for the substituent functional groups will be observed (e.g., ~3400 for -NH₂, ~2200 for -CN). The pyrimidine ring vibrations may shift slightly. |
| Mass Spectrometry (m/z) | Molecular ion peak (M⁺) at 138. Fragmentation may involve loss of •OCH₃ (m/z 107) and subsequent loss of CO (m/z 79). | The molecular ion peak will correspond to the molecular weight of the derivative. Fragmentation patterns will be influenced by the nature of the substituent, often leading to characteristic fragment ions. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
A spectral width of 0-200 ppm is generally sufficient.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain insight into the molecular structure through fragmentation patterns.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements.
-
Data Acquisition:
-
EI-MS: Introduce the sample (often via a direct insertion probe or gas chromatography) into the ion source where it is bombarded with high-energy electrons.
-
ESI-MS: Infuse the sample solution directly into the ESI source, where a high voltage is applied to generate a fine spray of charged droplets.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to deduce structural motifs. For HRMS data, calculate the elemental composition to confirm the molecular formula.
Visualization of the Analytical Workflow
In Vitro Efficacy of Methyl Pyrimidine-2-Carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of methyl pyrimidine-2-carboxylate derived compounds, focusing on their anticancer and antimicrobial properties. The information presented is collated from recent preclinical studies to aid in the evaluation and selection of promising candidates for further investigation.
Anticancer Activity
This compound derivatives have emerged as a promising scaffold in the design of novel anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation. A significant target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives, including those structurally related to methyl pyrimidine-2-carboxylates, against several human cancer cell lines. Efficacy is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. For comparison, data for the standard chemotherapeutic agent 5-Fluorouracil and the multi-kinase inhibitor Sorafenib are included where available.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4 | 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | HCT-116 (Colon) | 5 µg/mL | 5-Fluorouracil | 6 µg/mL |
| Compound 2a | N-benzyl aminopyrimidine derivative | Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon Cancer | 4 - 8 | RDS 3442 (hit compound) | >20 |
| Compound 2d | Pyrido[2,3-d]pyrimidine derivative | A549 (Lung) | Strong cytotoxicity at 50 µM | - | - |
| Compound 11e | Pyrimidine-5-carbonitrile derivative | HCT-116 (Colon) | 1.14 | Sorafenib | >10 |
| Compound 12b | Pyrimidine-5-carbonitrile derivative | MCF-7 (Breast) | 1.33 | Sorafenib | 9.87 |
| Compound 10c | Tetrahydropyrido[3,4-d]pyrimidine derivative | Panc1 (Pancreatic, KRAS-G12D) | 1.40 | - | - |
| Compound 10k | Tetrahydropyrido[3,4-d]pyrimidine derivative | Panc1 (Pancreatic, KRAS-G12D) | >10 | - | - |
Inhibition of VEGFR-2 Kinase Activity
Several pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR-2. The table below presents the in vitro IC50 values for VEGFR-2 inhibition, highlighting the potential of these compounds as anti-angiogenic agents.
| Compound ID | Derivative Class | VEGFR-2 IC50 | Reference Compound | VEGFR-2 IC50 |
| Compound 12b | Pyrimidine-5-carbonitrile derivative | 0.53 µM | Sorafenib | 0.19 µM |
| Compound 11e | Pyrimidine-5-carbonitrile derivative | 0.61 µM | Sorafenib | 0.19 µM |
| Thieno[2,3-d]pyrimidine 21e | Thieno[2,3-d]pyrimidine derivative | 21 nM | Sorafenib | 90 nM |
| Thieno[2,3-d]pyrimidine 21b | Thieno[2,3-d]pyrimidine derivative | 33.4 nM | Sorafenib | 90 nM |
| Furo[2,3-d]pyrimidine 15b | Furo[2,3-d]pyrimidine derivative | 946 nM | Sorafenib | 90 nM |
Antimicrobial Activity
Derivatives of this compound are also being explored for their potential as antimicrobial agents. The following data summarizes the in vitro minimum inhibitory concentrations (MIC) of a pyrimidine derivative against clinically relevant bacterial strains.
| Compound ID | Derivative Class | Bacterial Strain | MIC (µM/mL) | Reference Compound | MIC (µM/mL) |
| Compound 15 | 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | Escherichia coli | 2.50 | Norfloxacin | 2.61 |
| 2-Methyl-3-(2-phenyl-2-oxoethyl) quinazolin-4(3H)-on | Pyrimidine derivative | Klebsiella pneumoniae | Comparable activity | Ceftriaxone | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are outlines of standard protocols employed in the assessment of the anticancer and antimicrobial efficacy of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Reaction Setup: The assay is typically performed in a microplate format. Recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations are added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 30°C or 37°C for a specified period (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phosphorylation-specific antibody or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Caption: Experimental workflow for the in vitro cytotoxicity MTT assay.
Evaluating Methyl Pyrimidine-2-carboxylate as a Synthon in Library Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and natural products. The efficient construction of diverse pyrimidine-based compound libraries is therefore a critical task in drug discovery. Methyl pyrimidine-2-carboxylate has emerged as a versatile synthon for this purpose, offering a convenient handle for introducing molecular diversity. This guide provides a comprehensive evaluation of this compound in library synthesis, comparing its performance with alternative synthons and providing supporting experimental data and protocols.
Reactivity and Performance Comparison
The utility of a synthon in library synthesis is largely dictated by its reactivity, selectivity, and the diversity of transformations it can undergo. Here, we compare this compound with other common pyrimidine-based synthons.
The primary mode of reaction for introducing diversity from this compound is through nucleophilic attack at the carbonyl carbon, typically leading to amides, or through transformations of the ester functionality. However, the pyrimidine ring itself can be functionalized. For library synthesis, the reactivity of leaving groups at the 2-, 4-, and 6-positions of the pyrimidine ring is crucial for introducing diversity via nucleophilic aromatic substitution (SNAr).
While this compound itself does not have a leaving group at the 2-position, its reactivity can be compared to other 2-substituted pyrimidines that are staples in library synthesis, such as 2-chloropyrimidines and 2-methylsulfonylpyrimidines. The ester group in this compound is an electron-withdrawing group that activates the pyrimidine ring towards nucleophilic attack, but it is not a leaving group in SNAr reactions. For SNAr-based library diversification, alternative synthons are necessary.
A study comparing the reactivity of 2-sulfonylpyrimidines with 2-chloropyrimidines in reactions with thiols demonstrated the superior reactivity of the sulfonyl group as a leaving group. In control experiments, 2-chloro and 2-methylthio pyrimidines were found to be far less reactive to completely unreactive under the same conditions[1][2].
Table 1: Comparison of Reaction Rates for 2-Substituted Pyrimidines with Glutathione (GSH) at pH 7.0 [1]
| Synthon | Leaving Group | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| 2-Methylsulfonylpyrimidine | -SO₂Me | ~1.2 x 10⁻² |
| 2-Chloropyrimidine | -Cl | No observable reaction |
| 2-Methylthiopyrimidine | -SMe | No observable reaction |
This data clearly indicates that for library synthesis strategies relying on nucleophilic aromatic substitution at the 2-position, a methylsulfonylpyrimidine synthon would be significantly more efficient than a chloropyrimidine. While this compound does not directly participate in such SNAr reactions at the 2-position, this highlights the importance of the substituent at this position for reactivity. The carboxylate group is primarily a handle for diversification through other reactions like amidation.
Library Synthesis Application: An Illustrative Example
Table 2: Illustrative Yields for Parallel Amidation of a Pyrimidine-5-carboxylic Acid with Various Amines [3]
| Amine | Product Yield (%) | Purity (%) |
| 2-Phenylethylamine | 75 | 98 |
| 3-Phenylpropylamine | 82 | 99 |
| Cyclohexylmethylamine | 68 | 95 |
| Morpholine | 55 | 92 |
| Piperidine | 62 | 96 |
These results demonstrate that pyrimidine carboxylates can be efficiently converted to a diverse library of amides in good to excellent yields and purities using parallel synthesis techniques.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of library synthesis. Below are representative procedures for key transformations involving this compound and related structures.
Protocol 1: Acylation using this compound
This protocol is based on a patented procedure demonstrating the reactivity of this compound in an acylation reaction[4].
Reaction: (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate with this compound.
Reagents and Conditions:
-
(S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 eq)
-
LiHMDS (1 M in THF, 2.0 eq)
-
This compound (1.7 eq)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0 °C to 15 °C
-
Reaction Time: 4.5 hours
Procedure:
-
To a solution of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (5 g, 23.44 mmol) in THF (40 mL) at 0 °C under a nitrogen atmosphere, add LiHMDS (1 M, 46.88 mL) in one portion.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (5.50 g, 39.85 mmol) in THF (40 mL) to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 15 °C for 4 hours.
-
Quench the reaction by pouring it into aqueous NH₄Cl (200 mL) and stir for 1 minute.
-
Extract the aqueous phase with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (SiO₂, Petroleum ether/Ethyl acetate gradient) to afford the desired product.
Yield: 73.47%[4].
Protocol 2: Parallel Amidation of a Pyrimidine Carboxylic Acid
This protocol is adapted from the parallel synthesis of a library of pyrimidine-5-carboxamides[3].
General Procedure for Amide Synthesis:
-
Activation: In a multi-well plate, dissolve the pyrimidine carboxylic acid (1.0 eq) in acetonitrile. Add triethylamine (1.1 eq) and bis(pentafluorophenyl) carbonate (BPC) (1.1 eq). Shake the mixture at room temperature for 1 hour to form the active ester.
-
Amidation: To each well containing the activated ester, add a solution of the corresponding amine (1.0 eq for primary amines, 10 eq for secondary amines) in acetonitrile.
-
Reaction: Seal the plate and shake at room temperature for 12 hours.
-
Work-up:
-
Workup A (for precipitated products): Isolate the solid product by filtration, wash with acetonitrile, and dry under vacuum.
-
Workup B (for soluble products): Evaporate the solvent from each well. Purify the residue by preparative thin-layer chromatography or high-throughput liquid chromatography.
-
Visualizing the Workflow
Diagrams are invaluable for understanding complex experimental workflows. The following DOT script generates a flowchart for a typical parallel synthesis of a chemical library, a core process in modern drug discovery.
Caption: Workflow for parallel library synthesis.
Conclusion
This compound is a valuable and versatile synthon for the synthesis of chemical libraries. Its primary utility lies in the diversification of the carboxylate functionality, most commonly through amidation, which can be achieved with high efficiency in a parallel format. For library synthesis strategies that rely on nucleophilic aromatic substitution at the 2-position of the pyrimidine ring, alternative synthons such as 2-sulfonylpyrimidines offer significantly higher reactivity compared to more traditional synthons like 2-chloropyrimidines. The choice of the optimal pyrimidine synthon will ultimately depend on the desired diversification strategy and the specific reaction chemistries to be employed in the library synthesis workflow. The provided protocols and workflow diagrams offer a practical guide for researchers embarking on the synthesis of novel pyrimidine-based compound libraries for drug discovery and other life science applications.
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]
- 4. This compound | methyl 2-Pyrimidine Carboxylate | Pyrimidines | Ambeed.com [ambeed.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
